CCW16-C4-NHBoc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C30H35ClN2O4 |
|---|---|
Poids moléculaire |
523.1 g/mol |
Nom IUPAC |
N-[4-[4-[4-[benzyl-(2-chloroacetyl)amino]phenoxy]phenoxy]butyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C30H35ClN2O4/c1-30(2,3)29(35)32-19-7-8-20-36-25-15-17-27(18-16-25)37-26-13-11-24(12-14-26)33(28(34)21-31)22-23-9-5-4-6-10-23/h4-6,9-18H,7-8,19-22H2,1-3H3,(H,32,35) |
Clé InChI |
CGIAXQPUJRFUMO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of CCW16-C4-NHBoc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] These heterobifunctional molecules leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of specific proteins of interest (POIs).[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[6][7][8]
This technical guide focuses on the mechanism of action of PROTACs incorporating CCW16-C4-NHBoc , an E3 ligase ligand-linker conjugate that recruits the RING finger protein 4 (RNF4) E3 ligase. While specific quantitative data for PROTACs utilizing this particular component is not extensively published, this guide will provide a comprehensive overview of the general principles of PROTAC action, experimental protocols for their characterization, and the signaling pathways they influence, using a hypothetical PROTAC constructed with this compound as a central example.
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
The catalytic mechanism of a PROTAC allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[9] This process can be broken down into the following key steps:
-
Binary Complex Formation: The PROTAC, containing the CCW16 moiety, first binds to the RNF4 E3 ligase. Concurrently, the other end of the PROTAC, equipped with a specific POI ligand, binds to the target protein, forming two separate binary complexes.
-
Ternary Complex Formation: The PROTAC then bridges the RNF4 E3 ligase and the POI, bringing them into close proximity to form a ternary complex.[6][7] The stability and conformation of this complex are crucial for the subsequent steps.[10]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the target protein into small peptides.[11]
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can bind to another POI and E3 ligase, initiating another round of degradation.[9]
Visualizing the PROTAC Pathway
The following diagram illustrates the catalytic cycle of a PROTAC utilizing the this compound linker to recruit the RNF4 E3 ligase.
Caption: General PROTAC Mechanism of Action.
Quantitative Data Presentation
Table 1: Biophysical Characterization of PROTAC-X
| Parameter | Description | Value |
| Binary Binding Affinities | ||
| Kd (PROTAC-X to POI) | Binding affinity of PROTAC-X to the Protein of Interest. | e.g., 50 nM |
| Kd (PROTAC-X to RNF4) | Binding affinity of PROTAC-X to the RNF4 E3 ligase. | e.g., 100 nM |
| Ternary Complex Formation | ||
| Kd (Ternary Complex) | Dissociation constant of the POI-PROTAC-X-RNF4 complex. | e.g., 10 nM |
| α (Cooperativity) | Cooperativity factor for ternary complex formation. | e.g., 5 |
Table 2: Cellular Activity of PROTAC-X
| Parameter | Description | Value |
| Degradation Potency | ||
| DC50 | Concentration of PROTAC-X required to degrade 50% of the POI. | e.g., 25 nM |
| Dmax | Maximum percentage of POI degradation achieved. | e.g., >95% |
| Degradation Kinetics | ||
| t1/2 | Half-life of POI degradation at a given PROTAC-X concentration. | e.g., 2 hours |
Experimental Protocols
The characterization of a novel PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and mechanism of action.
Biophysical Assays for Binding Affinity
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, enthalpy, entropy, and stoichiometry).[5][6][9][12][13]
-
Objective: To determine the binding affinities of the PROTAC to the POI and the E3 ligase individually (binary interactions) and the thermodynamics of ternary complex formation.
-
Methodology:
-
Purify recombinant POI and RNF4 E3 ligase complex.
-
For binary titrations, titrate the PROTAC into a solution of either the POI or RNF4.
-
For ternary complex analysis, titrate a pre-mixed solution of the PROTAC and POI into the RNF4 solution.
-
Analyze the resulting thermograms to calculate binding constants and thermodynamic parameters.
-
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data (on- and off-rates) in addition to binding affinity.[7][10][14][15][16][17]
-
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
-
Methodology:
-
Immobilize the RNF4 E3 ligase on an SPR sensor chip.
-
To measure binary binding, flow solutions of the PROTAC at various concentrations over the chip.
-
To measure ternary binding, flow pre-incubated solutions of the PROTAC and POI at various concentrations over the chip.
-
Analyze the sensorgrams to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Cellular Assays for Protein Degradation
a) Western Blotting
A fundamental technique to visualize and quantify the reduction in POI levels following PROTAC treatment.
-
Objective: To confirm and quantify the degradation of the target protein.
-
Methodology:
-
Treat cultured cells with varying concentrations of the PROTAC for different time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the POI.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
-
b) In-Cell Target Engagement and Degradation Assays (e.g., NanoBRET™, HiBiT)
These assays allow for the real-time measurement of protein levels and interactions within living cells.[2][18][19][20]
-
Objective: To quantify the kinetics of POI degradation and ternary complex formation in a cellular context.
-
Methodology (HiBiT Degradation Assay):
-
Genetically fuse the POI with a small luminescent tag (e.g., HiBiT).
-
Treat the cells with the PROTAC.
-
At various time points, lyse the cells and add a detection reagent containing a complementary larger subunit (LgBiT) and a substrate.
-
Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged POI.
-
Ubiquitination Assays
These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[1][3][21][22][]
-
Objective: To detect the poly-ubiquitination of the POI upon PROTAC treatment.
-
Methodology (Immunoprecipitation-Western Blot):
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the POI using a specific antibody.
-
Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin. A high molecular weight smear indicates poly-ubiquitination.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for key experimental protocols used in PROTAC characterization.
Caption: ITC Experimental Workflow.
Caption: Cellular Degradation Assay Workflow.
Signaling Pathways and Broader Implications
Targeted protein degradation can have profound effects on cellular signaling pathways.[24][25][26][27] By eliminating a key protein in a pathway, a PROTAC can effectively shut down that pathway's downstream effects. For example, if the POI is a kinase involved in a cancer proliferation pathway, its degradation would lead to cell cycle arrest and apoptosis. The use of PROTACs allows for the investigation of the non-catalytic or scaffolding functions of proteins, which are often not addressable with traditional small molecule inhibitors.
The choice of E3 ligase can also be critical, as the expression levels of different E3 ligases can vary between cell types and disease states.[28] RNF4 is a SUMO-targeted ubiquitin ligase (STUbL) that recognizes poly-SUMOylated proteins, suggesting that PROTACs incorporating this compound may have unique applications in targeting proteins that undergo this post-translational modification.[29]
Conclusion
This compound serves as a valuable chemical tool for the construction of PROTACs that recruit the RNF4 E3 ligase. While this guide has provided a generalized framework for understanding the mechanism of action and characterization of such PROTACs, the specific properties of any given PROTAC will be dependent on the choice of the POI ligand and the overall structure of the molecule. The experimental protocols and conceptual frameworks outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to design, evaluate, and optimize novel PROTACs for therapeutic and research applications. The continued exploration of new E3 ligase ligands, like the RNF4-recruiting moiety in this compound, will undoubtedly expand the scope and power of targeted protein degradation.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. Protein Degradation and PROTACs [promega.com]
- 3. lifesensors.com [lifesensors.com]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 13. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 17. Unlocking the Potential of PROTACs in Drug Discovery | Technology Networks [technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lifesensors.com [lifesensors.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Crosstalk and ultrasensitivity in protein degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein degradation in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CCW16-C4-NHBoc: A Covalent Ligand for the Recruitment of RING Finger Protein 4 (RNF4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CCW16-C4-NHBoc, a cysteine-reactive covalent ligand designed to recruit the E3 ubiquitin ligase RING Finger Protein 4 (RNF4). RNF4 is a key regulator of cellular processes, including the DNA damage response and proteasomal degradation of SUMOylated proteins. The ability to recruit RNF4 offers a promising avenue for the development of novel therapeutics, particularly in the field of targeted protein degradation. This document details the mechanism of action of this compound, presents quantitative data on its interaction with RNF4, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to RING Finger Protein 4 (RNF4)
RING Finger Protein 4 (RNF4), also known as SNURF, is a highly conserved E3 ubiquitin ligase that plays a critical role in maintaining cellular homeostasis.[1] It is characterized by the presence of a C-terminal RING (Really Interesting New Gene) finger domain, which is essential for its catalytic activity, and multiple N-terminal SUMO-interacting motifs (SIMs).[2] This unique structure allows RNF4 to function as a SUMO-targeted ubiquitin ligase (STUbL), specifically recognizing and ubiquitinating proteins that have been modified with poly-SUMO chains.[2][3]
The ubiquitination of target proteins by RNF4 can lead to various cellular outcomes, most notably their degradation by the 26S proteasome.[3] This process is integral to several key cellular pathways, including:
-
DNA Damage Response (DDR): RNF4 is recruited to sites of DNA double-strand breaks (DSBs) where it promotes the turnover of DNA repair factors, thereby facilitating the repair process.[4][5]
-
Protein Quality Control: RNF4 mediates the degradation of misfolded or damaged proteins that are marked with poly-SUMO chains.
-
Signal Transduction: By regulating the levels of specific proteins, RNF4 influences various signaling cascades within the cell.
Given its central role in these processes, RNF4 has emerged as an attractive target for therapeutic intervention, particularly in oncology and other diseases characterized by aberrant protein accumulation.
This compound: A Covalent RNF4 Ligand
This compound is a chemical probe and building block used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of the RNF4-binding moiety, CCW16, connected to a C4 linker with a Boc-protected amine. The CCW16 component is a chloroacetamide-based electrophile that covalently modifies specific cysteine residues within the RNF4 RING domain.[6]
Mechanism of Action
CCW16 acts as a covalent ligand, forming an irreversible bond with RNF4.[6] This covalent engagement allows for the specific recruitment of RNF4 to a desired protein of interest when CCW16 is incorporated into a heterobifunctional PROTAC molecule. The PROTAC strategy leverages the cell's natural protein disposal system to selectively degrade target proteins.
Logical Relationship of PROTAC Action
Caption: Logical workflow of PROTAC-mediated protein degradation.
Quantitative Data
The interaction between CCW16 and RNF4 has been quantified using various biochemical assays. The following table summarizes the key findings.
| Compound | Target | Assay Type | Metric | Value | Reference |
| CCW16 | RNF4 | Gel-based ABPP | IC50 | 1.8 µM | [6] |
| CCW28-3 | RNF4 | Gel-based ABPP | IC50 | 0.54 µM | [6] |
Note: CCW28-3 is a PROTAC composed of CCW16 linked to JQ1, a BET bromodomain inhibitor.[6]
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the interaction of this compound with RNF4.
Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to determine the inhibitory concentration (IC50) of covalent ligands against their target enzymes.
Workflow:
Gel-Based ABPP Workflow
Caption: Workflow for gel-based Activity-Based Protein Profiling (ABPP).
Detailed Method:
-
Pre-incubation: Purified recombinant RNF4 protein is pre-incubated with varying concentrations of CCW16 (or this compound) for 30 minutes at room temperature to allow for covalent modification.[6]
-
Probe Labeling: A fluorescently tagged iodoacetamide (B48618) probe (e.g., IA-rhodamine), which also reacts with cysteines, is added to the mixture and incubated for 1 hour.[6]
-
SDS-PAGE: The reaction is quenched, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-gel Fluorescence: The gel is scanned using a fluorescence scanner to visualize the rhodamine-labeled RNF4. A decrease in fluorescence intensity indicates that CCW16 has blocked the cysteine residues, preventing IA-rhodamine binding.
-
Quantification: The intensity of the fluorescent bands is quantified using densitometry.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the CCW16 concentration.
In Vitro RNF4 Autoubiquitination Assay
This assay assesses whether a ligand interferes with the catalytic activity of RNF4.
Workflow:
In Vitro Ubiquitination Assay Workflow
Caption: Workflow for an in vitro RNF4 autoubiquitination assay.
Detailed Method:
-
Pre-incubation: RNF4 is pre-incubated with the test compound (e.g., CCW16) or a vehicle control (DMSO) for 30 minutes at room temperature.[6]
-
Reaction Initiation: The ubiquitination reaction is initiated by adding E1 activating enzyme (e.g., UBE1), an E2 conjugating enzyme (e.g., UBE2D1), Flag-tagged ubiquitin, and ATP to the RNF4 solution.[6]
-
Incubation: The reaction mixture is incubated at 37°C for 60 minutes to allow for autoubiquitination of RNF4.[6]
-
Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Western Blotting: The reaction products are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-RNF4 antibody to detect the unmodified and polyubiquitinated forms of RNF4. A ladder of higher molecular weight bands indicates autoubiquitination.
RNF4 Signaling Pathways
SUMO-Targeted Ubiquitination Pathway
RNF4 is a central player in the crosstalk between the SUMOylation and ubiquitination pathways.
RNF4-Mediated SUMO-Targeted Ubiquitination
Caption: The RNF4-mediated SUMO-targeted ubiquitination pathway.
Role in DNA Damage Response
RNF4 is recruited to sites of DNA double-strand breaks and facilitates the repair process.
RNF4 in the DNA Damage Response
Caption: Simplified signaling pathway of RNF4 in the DNA damage response.
Conclusion
This compound is a valuable chemical tool for the recruitment of the E3 ubiquitin ligase RNF4. Its covalent mechanism of action provides a stable handle for the development of potent and specific PROTACs. The data and protocols presented in this guide offer a foundation for researchers and drug developers to explore the therapeutic potential of targeting proteins for degradation via RNF4 recruitment. Further optimization of ligands based on the CCW16 scaffold could lead to the development of novel therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC Design: Focusing on E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins, including those previously considered "undruggable".[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs hijack the body's own cellular machinery to induce the degradation of a specific protein of interest (POI).[3] This guide provides an in-depth overview of the core principles of PROTAC design, with a special emphasis on the critical role of E3 ligase ligands.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] Their mechanism of action leverages the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[3]
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule acts as a molecular bridge, bringing the POI and an E3 ligase into close proximity to form a transient ternary complex.[5][6]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][5]
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][3]
-
Recycling : After the POI is degraded, the PROTAC molecule is released and can engage another target protein, enabling it to act catalytically.[2][3]
Core Principles of PROTAC Design
The effectiveness of a PROTAC is not merely the sum of its parts. The interplay between the E3 ligase ligand, the POI ligand, and the linker is crucial for inducing the formation of a stable and productive ternary complex.[5][7]
The choice of E3 ligase is a cornerstone of PROTAC design. While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for targeted protein degradation.[8] The most widely used are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, potent, and non-peptidic small molecule ligands.[9][10]
| E3 Ligase | Common Ligands | Characteristics & Notes |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Derivatives of immunomodulatory drugs (IMiDs). Widely used in many clinical-stage PROTACs. Pomalidomide itself can induce degradation of endogenous zinc-finger proteins, which can be an off-target effect.[11][12] |
| von Hippel-Lindau (VHL) | VH032, VH298 | Derived from the natural VHL ligand, a hydroxylated form of Hypoxia-Inducible Factor 1α (HIF-1α).[10] VHL-based PROTACs are generally considered highly selective.[13][14] |
| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin, LCL161 derivatives | IAPs have functions in inhibiting apoptosis. Their ligands have been used to create IAP-based PROTACs.[9] |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3a derivatives | MDM2 is a key negative regulator of the p53 tumor suppressor. PROTACs recruiting MDM2 have been developed.[2] |
The discovery and development of new E3 ligase ligands is an active area of research, aiming to expand the scope of targeted protein degradation and potentially enable tissue-specific protein degradation.
The linker component has a profound impact on PROTAC activity.[4] It is not a passive tether; its length, composition, rigidity, and attachment points are critical variables that must be optimized to facilitate productive ternary complex formation.[15][][17]
-
Linker Length : An optimal linker length is crucial. If it's too short, steric clashes can prevent the ternary complex from forming.[17] If it's too long, it may lead to reduced efficacy and the formation of non-productive complexes.[7][17]
-
Linker Composition : The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[18] The composition affects key physicochemical properties like solubility, cell permeability, and metabolic stability.[7]
-
Attachment Points : The points where the linker connects to the two ligands are also critical, as they influence the relative orientation of the POI and E3 ligase within the ternary complex.[]
Systematic optimization of the linker is often required to achieve potent degradation.[][19]
Table 1: Impact of Linker Length on PROTAC Efficacy This table summarizes data illustrating how linker length can dramatically affect the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) for different targets.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-based | 12 | >100 | Low | [20] |
| Estrogen Receptor α (ERα) | VHL | PEG-based | 16 | ~10 | >90 | [19][20] |
| Estrogen Receptor α (ERα) | VHL | PEG-based | 21 | >100 | Low | [20] |
| TBK1 | VHL | Alkyl/Ether | < 12 | Inactive | No degradation | [21] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [21] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [21] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | Low | [21] |
| BRD4 | CRBN | PEG | Longer/Shorter | < 50 | High | [21] |
Note: Data is compiled from multiple sources; direct comparison requires caution due to varied experimental conditions. The optimal linker length is highly dependent on the specific POI-E3 ligase pair.
A phenomenon often observed with PROTACs is the "hook effect," where degradation efficiency decreases at very high PROTAC concentrations.[14][22] This occurs because high concentrations favor the formation of binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex, thus inhibiting degradation.[11][14] Understanding this effect is critical for dose-response studies.
Experimental Protocols for PROTAC Evaluation
A multi-pronged approach is necessary to validate a PROTAC's mechanism of action and efficacy.[23] This involves confirming target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
This is the most common method to directly measure the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment : Plate cells at an appropriate density. Treat with a dose-response range of the PROTAC for a set time (e.g., 8-24 hours). Include a vehicle control (e.g., DMSO).[14]
-
Cell Lysis : Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.[11]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) is crucial.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection : Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and quantify their intensity using densitometry.
-
Data Analysis : Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[5]
Confirming that the PROTAC induces a ternary complex is key to understanding its mechanism.[6]
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) of binary and ternary interactions.[22][24]
Protocol:
-
Sample Preparation : Prepare purified POI, E3 ligase, and PROTAC in identical buffer to minimize heat of dilution effects.
-
Binary Titrations : First, perform titrations of the PROTAC into the POI and the PROTAC into the E3 ligase separately to determine their binary binding affinities.[6]
-
Ternary Titration : Titrate a solution of POI pre-saturated with the PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram reveals the thermodynamics of ternary complex formation.[6]
-
Data Analysis : Analyze the data to determine binding affinity (Kₐ) and cooperativity (α). Cooperativity is a measure of how the binding of one component influences the binding of the other.
NanoBRET™ Ternary Complex Assay : This is a live-cell, proximity-based assay that measures ternary complex formation in a physiological context.[6][25]
Protocol:
-
Cell Line Generation : Engineer a cell line to express the POI fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (HaloTag®).[6][25]
-
Cell Plating and Labeling : Plate the cells and add the HaloTag® fluorescent ligand to label the E3 ligase.
-
PROTAC Treatment : Add a dilution series of the PROTAC to the cells.
-
Measurement : Add the NanoLuc® substrate. If a ternary complex forms, the donor (NanoLuc®) and acceptor (HaloTag®) are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET), which can be measured with a luminometer.[25]
-
Data Analysis : Calculate the BRET ratio and plot it against the PROTAC concentration to determine dose-dependent ternary complex formation in live cells.[6]
A Rational PROTAC Design Workflow
Developing a successful PROTAC requires a systematic and iterative process.
Conclusion and Future Outlook
The design of PROTACs is a complex, multi-parameter optimization challenge. The E3 ligase ligand serves as the critical anchor to the UPS, while the linker dictates the geometry and stability of the all-important ternary complex. A deep understanding of these core principles, combined with a robust suite of biochemical, biophysical, and cellular assays, is essential for the successful development of potent and selective protein degraders. Future innovations will likely focus on expanding the repertoire of usable E3 ligases to improve tissue specificity, developing computational models to better predict ternary complex formation, and devising novel strategies to overcome challenges such as delivery and off-target effects.[26][27][28]
References
- 1. biocompare.com [biocompare.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 20. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 27. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CCW16-C4-NHBoc as a Building Block for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to achieve targeted protein degradation. The modular nature of PROTACs allows for rational design, combining a ligand for a target protein with a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The selection of the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy and selectivity. This technical guide provides a comprehensive overview of CCW16-C4-NHBoc, a key building block used to synthesize PROTACs that recruit the RING finger protein 4 (RNF4) E3 ubiquitin ligase. We will detail its chemical properties, provide a general synthesis workflow, present a case study of its application in degrading BRD4, and offer detailed experimental protocols for the evaluation of the resulting PROTACs.
Introduction to Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful strategy in drug discovery, moving beyond traditional occupancy-based inhibition to achieve the selective elimination of disease-causing proteins.[1] The most prominent approach in this field is the use of PROTACs. These heterobifunctional molecules are composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for sub-stoichiometric degradation of target proteins, offering a distinct advantage over traditional inhibitors.[4] While hundreds of E3 ligases exist, only a handful, including Cereblon (CRBN), von Hippel-Lindau (VHL), and MDM2, have been widely exploited for PROTAC design.[1] Expanding the repertoire of available E3 ligase recruiters is therefore a key goal in the field.
This compound: An RNF4-Recruiting Building Block
This compound is a chemical building block designed to streamline the synthesis of PROTACs that recruit the RNF4 E3 ubiquitin ligase. RNF4 is a RING domain E3 ligase that plays a role in various cellular processes. The core RNF4 ligand, CCW16, is a covalent binder discovered through chemoproteomic screening that reacts with zinc-coordinating cysteines within the RNF4 RING domain without disrupting its activity.[5][6]
The building block itself consists of three parts:
-
The CCW16 Ligand: Covalently binds to and recruits the RNF4 E3 ligase.[7]
-
A C4 Linker: A four-carbon alkyl chain that provides spacing between the E3 ligase ligand and the point of attachment for the target protein ligand.
-
A Boc-Protected Amine (NHBoc): A terminal primary amine protected with a tert-butyloxycarbonyl (Boc) group. This group is stable under many reaction conditions but can be easily removed to reveal a reactive amine, which is then typically coupled to a carboxylic acid on the POI ligand to complete the PROTAC synthesis.[5]
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| Synonym | tert-Butyl (4-(4-(4-(N-benzyl-2-chloroacetamido)phenoxy)phenoxy)butyl)carbamate | |
| Function | RNF4-targeting building block for PROTAC® research | |
| CAS Number | 2361139-85-5 | |
| Molecular Formula | C₃₀H₃₅ClN₂O₅ | |
| Molecular Weight | 539.06 g/mol | |
| Reactivity | The terminal amine (after deprotection) is carboxyl-reactive |
PROTAC Synthesis and Mechanism of Action
General Synthesis Workflow
The use of building blocks like this compound simplifies PROTAC synthesis into a modular, two-step process. This approach allows researchers to readily conjugate the E3 ligase/linker moiety to various target-protein ligands that possess a suitable functional group, typically a carboxylic acid.
-
Boc Deprotection: The synthesis begins with the removal of the Boc protecting group from the terminal amine of this compound. This is typically achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent like 1,4-dioxane.[5] This reaction yields the free primary amine of the linker, ready for coupling.
-
Amide Coupling: The deprotected CCW16-C4-NH₂ is then coupled with a ligand for the protein of interest that contains a carboxylic acid. This reaction is a standard amide bond formation, often facilitated by common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[5]
Mechanism of Action
The resulting PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the RNF4 E3 ligase and the target protein. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized by the 26S proteasome, which unfolds and degrades it into smaller peptides. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.
Case Study: Synthesis and Activity of a BRD4-Targeting PROTAC (CCW 28-3)
To demonstrate the utility of the CCW16 ligand, researchers synthesized a PROTAC named CCW 28-3 . This molecule was created by linking the RNF4 recruiter to JQ1, a well-known inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4.[5]
Target Profile: BRD4
BRD4 is a critical epigenetic reader that binds to acetylated histones on chromatin.[3] It plays a key role in transcriptional regulation by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers. This action stimulates RNA Polymerase II and drives the expression of key oncogenes, most notably c-MYC. Due to its central role in cancer cell proliferation, BRD4 is a high-value target for therapeutic intervention.[3]
Degradation Activity of CCW 28-3
Studies showed that CCW 28-3 successfully induces the degradation of BRD4 in 231MFP breast cancer cells.[5] The degradation was confirmed to be dependent on the proteasome, as pre-treatment with the proteasome inhibitor bortezomib (B1684674) (BTZ) prevented the loss of BRD4. Furthermore, competition experiments with excess JQ1 or an E1 ubiquitin-activating enzyme inhibitor (TAK-243) also rescued BRD4 from degradation, confirming the PROTAC-mediated mechanism.[5]
However, the efficiency of degradation was noted to be modest. While specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values have not been published, the degradation was described as less complete and potent compared to well-established BRD4 degraders like MZ1 (which recruits the VHL E3 ligase).[5][6][8] Interestingly, CCW 28-3 treatment led to the degradation of BRD4 but not the other BET family members BRD2 and BRD3, indicating a degree of selectivity that can differ from other PROTACs using the same target ligand but a different E3 ligase.[5]
Table 2: Degradation Profile of RNF4-recruiting PROTAC CCW 28-3
| PROTAC Name | E3 Ligase Recruited | Target Protein | Potency (DC₅₀) | Efficacy (Dₘₐₓ) | Selectivity | Reference(s) |
| CCW 28-3 | RNF4 | BRD4 | Not specified | Described as "Modest" | Degrades BRD4; does not degrade BRD2 or BRD3 | [5][8] |
Table 3: Representative Degradation Data for a VHL-recruiting BRD4 PROTAC (for illustrative purposes)
Note: This data is for the well-characterized VHL-based PROTAC AT1 and is provided as a representative example of quantitative PROTAC evaluation.
| PROTAC Name | E3 Ligase Recruited | Target Protein | Potency (DC₅₀) | Efficacy (Dₘₐₓ) | Cell Line(s) | Reference(s) |
|---|
| AT1 | VHL | BRD4 | 10 - 100 nM | > 90% | Various cancer cells |[6] |
Experimental Protocols
Protocol for PROTAC Synthesis (General)
This protocol outlines a general procedure for the final amide coupling step to synthesize a PROTAC using the deprotected CCW16-C4-NH₂ intermediate.
Materials:
-
Deprotected intermediate (e.g., CCW16-C4-NH₂ as a salt)
-
POI-ligand with a carboxylic acid
-
Coupling reagent (e.g., HATU)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling reagent HATU (1.1 eq) and the base DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected intermediate CCW16-C4-NH₂ (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting materials are consumed (typically 2-16 hours).
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Evaluating Protein Degradation via Western Blot
Western blotting is the most common method to quantify PROTAC-induced protein degradation.[8] This protocol provides a detailed workflow for a dose-response experiment.
Materials:
-
Cell line of interest (e.g., 231MFP)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and multi-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system and densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range might be 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 3, 6, 16, or 24 hours) at 37°C.[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Repeat the antibody incubation steps for the loading control antibody (e.g., GAPDH).
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the intensity of the bands for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to its corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data with a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. It provides a straightforward and modular entry point for the synthesis of PROTACs that recruit the RNF4 E3 ligase, thereby expanding the toolkit beyond the more commonly used ligases like CRBN and VHL. The case study of CCW 28-3 demonstrates that this building block can be successfully incorporated into functional degraders capable of inducing selective, proteasome-dependent degradation of high-value targets like BRD4. While the potency of this first-generation RNF4-recruiter may be more modest than other optimized systems, it highlights the utility of exploring novel E3 ligases to achieve different selectivity profiles and provides a foundation for future medicinal chemistry efforts to optimize this scaffold for improved degradation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Development of RNF4 E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) has emerged as a critical regulator in cellular processes and a high-value target for therapeutic intervention, particularly in oncology. As a SUMO-targeted ubiquitin ligase (STUbL), RNF4 uniquely links the SUMOylation and ubiquitination pathways, controlling the fate of proteins involved in DNA damage repair, genome stability, and oncogenic signaling.[1][2][3] The development of ligands that can modulate RNF4 activity—either by direct inhibition or by recruitment for targeted protein degradation (TPD)—represents a promising frontier in drug discovery. This guide provides a comprehensive technical overview of the strategies for RNF4 ligand discovery, the characteristics of current lead compounds, detailed experimental protocols for their evaluation, and the underlying biological pathways.
The Role and Structure of RNF4
RNF4 is a 190-amino acid protein that functions as a homodimer.[1][4] Its structure is defined by two key functional regions:
-
N-Terminal SUMO-Interacting Motifs (SIMs): RNF4 possesses four tandem SIMs that specifically recognize and bind to poly-SUMO chains on substrate proteins.[1][4] This interaction confers the substrate specificity of RNF4, targeting it to proteins that have been post-translationally modified by SUMOylation.
-
C-Terminal RING Domain: The Really Interesting New Gene (RING) domain is responsible for the E3 ligase activity. It does not have intrinsic catalytic activity but acts as a scaffold, recruiting an E2 ubiquitin-conjugating enzyme loaded with ubiquitin (E2
Ub).[4][5] The dimeric structure of the RING domain is essential for this activity, as it orients the E2Ub complex to facilitate the direct transfer of ubiquitin to a lysine (B10760008) residue on the SUMOylated substrate.[4][6]
This dual-domain architecture allows RNF4 to act as a master regulator, ubiquitylating SUMOylated proteins to signal for their degradation by the proteasome.[7][8] This process is vital for clearing protein aggregates and regulating cellular stress responses, such as the degradation of the PML protein, a key event in the arsenic trioxide treatment of acute promyelocytic leukemia.[1][4] Conversely, RNF4 can also stabilize certain oncoproteins, such as Myc and β-catenin, through non-degradative ubiquitination, making it a critical factor in cancer cell survival and proliferation.[9][10][11]
RNF4 Signaling and Mechanism of Action
RNF4-mediated protein degradation is a sequential process that integrates the SUMO and ubiquitin pathways. First, a substrate protein is tagged with poly-SUMO chains by the SUMOylation machinery. RNF4 then recognizes these chains via its SIMs. This binding event brings the RNF4 RING domain into proximity with the substrate, allowing the recruited E2 enzyme to transfer ubiquitin to the target protein, marking it for proteasomal degradation.
Ligand Discovery and Development
The discovery of small molecule ligands for E3 ligases is a significant challenge, but essential for developing novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[12] For RNF4, the most successful strategy to date has been the use of covalent ligand screening.[13]
Covalent Ligand Screening Workflow
Activity-Based Protein Profiling (ABPP) has been instrumental in identifying the first RNF4 ligands.[13][14] This chemoproteomic technique uses reactive probes to map active sites in complex proteomes. In a competitive ABPP workflow, a library of fragment compounds with reactive "warheads" (e.g., chloroacetamides) is screened for its ability to prevent the labeling of RNF4 by a broad-spectrum, fluorescently tagged reactive probe.
Key RNF4 Ligands and PROTACs
Using the ABPP approach, the Nomura group identified CCW16 as a covalent ligand for RNF4.[1][10] This molecule contains a chloroacetamide warhead that reacts with zinc-coordinating cysteines (C132 and C135) in the RNF4 RING domain.[1] Importantly, this binding does not disrupt the catalytic activity of RNF4, making it an ideal recruiter for TPD applications.[15]
This ligand was subsequently incorporated into the PROTAC CCW 28-3 , which links CCW16 to JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4.[1][10] CCW 28-3 was shown to successfully induce the RNF4- and proteasome-dependent degradation of BRD4.[1][9]
Quantitative Data Summary
The development of RNF4 ligands is still in its early stages, with limited publicly available quantitative data. The table below summarizes key metrics for the pioneering RNF4-targeting compounds.
| Compound | Type | Target | Metric | Value | Reference(s) |
| CCW16 | Covalent Ligand | RNF4 | IC50 | 1.8 µM | [1][10] |
| CCW 28-3 | PROTAC | RNF4 (Recruiter) | IC50 | 0.54 µM | [1][10] |
| CCW 28-3 | PROTAC | BRD4 (Degraded) | DC50 / Dmax | Modest | [9][16] |
-
IC50 (Half-maximal inhibitory concentration): Concentration of the compound required to inhibit 50% of RNF4 labeling by a competitive probe.
-
DC50 (Half-maximal degradation concentration): Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax (Maximum degradation): The maximum percentage of target protein degradation achieved.
RNF4-Based PROTAC Mechanism of Action
An RNF4-based PROTAC, such as CCW 28-3, functions by inducing proximity between RNF4 and a target protein (e.g., BRD4). The PROTAC forms a ternary complex, which allows RNF4's recruited E2 enzyme to ubiquitinate the target, leading to its degradation.
Key Experimental Protocols
Rigorous biochemical and cellular assays are essential for the discovery and validation of RNF4 ligands and degraders.
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to screen for and determine the potency (IC50) of covalent RNF4 ligands.
-
Reagent Preparation:
-
Recombinant RNF4 protein (e.g., 100 nM in assay buffer: 50 mM Tris pH 7.5, 150 mM NaCl).
-
Covalent ligand stocks (e.g., 100x concentration series in DMSO).
-
Cysteine-reactive fluorescent probe (e.g., 25 µM Iodoacetamide-Rhodamine in DMSO).
-
-
Ligand Incubation:
-
In a microcentrifuge tube, add 1 µL of ligand stock (or DMSO for control) to 48 µL of RNF4 protein solution.
-
Incubate for 30 minutes at room temperature to allow for covalent binding.
-
-
Probe Labeling:
-
Add 1 µL of the fluorescent probe to each reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
SDS-PAGE Analysis:
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation is achieved.
-
-
Visualization and Quantification:
-
Scan the gel using a fluorescence scanner (e.g., excitation/emission suitable for Rhodamine).
-
Quantify the fluorescence intensity of the RNF4 band in each lane using densitometry software.
-
Plot the percentage of probe labeling against the ligand concentration and fit to a dose-response curve to calculate the IC50.[1]
-
Protocol: In Vitro RNF4 Ubiquitination Assay
This assay confirms the E3 ligase activity of RNF4 and can be used to test whether a ligand inhibits or preserves this function.[17]
-
Reaction Setup (50 µL total volume):
-
To a microcentrifuge tube, add the following components in order:
-
dH2O to final volume
-
5 µL of 10x Ubiquitylation Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl)
-
1 µL Ubiquitin (to ~100 µM final)
-
5 µL Mg-ATP solution (to 10 mM final)
-
E1 Activating Enzyme (to ~100 nM final)
-
E2 Conjugating Enzyme (e.g., UbcH5a, to ~1 µM final)
-
SUMOylated substrate protein (e.g., poly-SUMO-2 chains, to ~1-2 µM final)
-
-
-
Initiation of Reaction:
-
Add recombinant RNF4 protein (to ~200 nM final). If testing an inhibitor, pre-incubate RNF4 with the compound before adding it to the reaction mix.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil samples for 5 minutes at 95°C.
-
Analyze the reaction products by Western blot, probing with antibodies against the substrate or ubiquitin to visualize the characteristic high-molecular-weight smear indicative of poly-ubiquitination.
-
Protocol: Cellular Protein Degradation Assay (Western Blot)
This is the standard method to determine the efficacy (DC50 and Dmax) of a PROTAC in a cellular context.[2][16]
-
Cell Culture and Treatment:
-
Plate cells (e.g., 231MFP breast cancer cells for BRD4 degradation) in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a set time period (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the wells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity for the target protein and normalize it to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax.
-
Conclusion and Future Outlook
The discovery of covalent ligands for RNF4 has unlocked the potential to harness this unique E3 ligase for targeted protein degradation. While the field is nascent, the initial proof-of-concept with the CCW 28-3 PROTAC demonstrates the viability of this approach.[1] Future efforts will likely focus on:
-
Discovery of Non-Covalent Ligands: Expanding screening campaigns to identify reversible, high-affinity binders to improve selectivity and pharmacological properties.
-
Expanding the Repertoire of RNF4-Based PROTACs: Applying existing RNF4 ligands to target other disease-relevant proteins beyond BRD4.
-
Structural Biology: Elucidating the crystal structures of RNF4 in complex with ligands and ternary complexes to enable structure-guided design of more potent and selective degraders.
-
Understanding Selectivity: Further investigation is needed as recent studies suggest the current covalent ligand CCW16 may be non-selective, binding to numerous cysteine-containing proteins and inducing off-target effects like ferroptosis.[18]
As our understanding of the E3 ligase landscape deepens, RNF4 stands out for its distinct substrate recognition mechanism. Continued research and development in this area hold the promise of delivering novel therapeutic modalities for cancer and other diseases driven by protein dysregulation.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SUMO Chain-Induced Dimerization Activates RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 10. mdpi.com [mdpi.com]
- 11. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. WO2020076996A1 - Covalent targeting of e3 ligases - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Mechanism of ubiquitylation by dimeric RING ligase RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Covalent Cysteine-Reactive Ligands for RNF4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, characterization, and application of covalent cysteine-reactive ligands targeting RING Finger Protein 4 (RNF4), an E3 ubiquitin ligase implicated in cancer and DNA damage response.
Introduction to RNF4
RING Finger Protein 4 (RNF4) is a key enzyme in the ubiquitin-proteasome system. It functions as a SUMO-targeted ubiquitin ligase (STUbL), specifically recognizing and ubiquitinating proteins modified with poly-SUMO (Small Ubiquitin-like Modifier) chains, thereby targeting them for proteasomal degradation. This activity is crucial for maintaining genome stability, regulating transcription, and controlling cellular responses to stress. RNF4's involvement in these fundamental processes makes it an attractive target for therapeutic intervention, particularly in oncology. The development of covalent ligands offers a promising strategy to modulate RNF4 activity and harness its therapeutic potential.
Covalent Ligands Targeting RNF4
The discovery of covalent ligands for RNF4 has been significantly advanced by activity-based protein profiling (ABPP), a chemoproteomic technique used to identify ligandable hotspots on proteins in their native cellular environment.
Key Covalent Ligands
CCW16: A chloroacetamide-containing small molecule identified through an ABPP screen as a covalent ligand for RNF4. It has been shown to react with cysteine residues within the RNF4 protein. While it binds to RNF4, it is not highly selective and interacts with other cellular proteins.
TRH 1-23: Another cysteine-reactive small molecule discovered via ABPP that covalently modifies RNF4.
CCW28-3: A proteolysis-targeting chimera (PROTAC) developed by linking the RNF4 ligand CCW16 to JQ1, a well-characterized inhibitor of the BET bromodomain protein BRD4. This heterobifunctional molecule is designed to recruit RNF4 to BRD4, leading to the ubiquitination and subsequent degradation of BRD4.
Target Cysteine Residues
Mass spectrometry analysis has revealed that these covalent ligands primarily target specific cysteine residues within the RING domain of RNF4. The key reactive sites identified are:
-
Cysteine 132 (C132)
-
Cysteine 135 (C135)
These cysteines are involved in coordinating zinc ions, which is essential for the structural integrity and catalytic function of the RING domain. Notably, modification of these sites by the identified ligands does not inhibit the intrinsic ubiquitination activity of RNF4, making them suitable for recruitment in PROTAC-based strategies. Some studies have also suggested potential reactivity with Cysteine 51 (C51) and Cysteine 91 (C91)[1].
Quantitative Data Summary
The following table summarizes the available quantitative data for the key covalent ligands targeting RNF4.
| Ligand/PROTAC | Type | Target(s) | IC50 (µM) | DC50 (nM) | Dmax (%) | Cell Line(s) | Reference(s) |
| CCW16 | Covalent Ligand | RNF4 | ~10 | N/A | N/A | In vitro | [1] |
| CCW28-3 | PROTAC | BRD4 (via RNF4) | 0.54 (for RNF4) | Not Reported | Not Reported | 231MFP | [1] |
N/A: Not Applicable. Note: Specific DC50 and Dmax values for CCW28-3 mediated degradation of BRD4 have not been reported in the reviewed literature.
Signaling Pathways Involving RNF4
RNF4 plays a critical role in several signaling pathways, primarily through its function as a STUbL.
DNA Damage Response (DDR)
RNF4 is a key player in the repair of DNA double-strand breaks (DSBs). Following DNA damage, proteins at the break site are SUMOylated, creating a platform for RNF4 recruitment via its SUMO-interacting motifs (SIMs). RNF4 then ubiquitinates these SUMOylated proteins, such as MDC1 and RPA, leading to their removal from the chromatin and facilitating the recruitment of downstream repair factors like RAD51 and BRCA1 to promote homologous recombination.
TNF-α Signaling
RNF4 has been shown to modulate the TNF-α signaling pathway. It can suppress the activation of NF-κB by promoting the degradation of TAK1-binding protein 2 (TAB2), a key component of the TAK1 complex. However, RNF4 also promotes TNF-α-induced cell death through a mechanism that is independent of TAK1 suppression and requires its E3 ligase activity, involving the autophosphorylation of RIPK1.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of covalent RNF4 ligands.
Activity-Based Protein Profiling (ABPP) for Ligand Screening
This protocol describes a gel-based ABPP assay to screen for and determine the IC50 of covalent ligands against RNF4.
Materials:
-
Recombinant human RNF4 protein
-
Covalent ligand library
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Ligand Incubation: In a microcentrifuge tube, pre-incubate 0.5 µg of recombinant RNF4 with varying concentrations of the covalent ligand (e.g., 0.1 to 100 µM) in 50 µL of Assay Buffer for 30 minutes at room temperature. Include a DMSO vehicle control.
-
Probe Labeling: Add 1 µL of 50 µM IA-rhodamine probe (final concentration 1 µM) to each reaction. Incubate for 1 hour at room temperature, protected from light.
-
Quenching and Sample Preparation: Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-PAGE gel and run at 150V until the dye front reaches the bottom.
-
Fluorescence Scanning: Visualize the labeled RNF4 by scanning the gel on a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine.
-
Data Analysis: Quantify the fluorescence intensity of the RNF4 bands using densitometry software. Calculate the percent inhibition of probe labeling for each ligand concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro RNF4 Ubiquitination Assay
This protocol is used to assess the E3 ligase activity of RNF4 in the presence or absence of a covalent ligand.
Materials:
-
Recombinant human RNF4, E1 (UBA1), E2 (UbcH5a), and ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM DTT
-
Anti-RNF4 antibody and appropriate secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Ligand Pre-incubation (for inhibition studies): Pre-incubate 1 µg of RNF4 with the covalent ligand (e.g., 10 µM) or DMSO vehicle in 1x Ubiquitination Reaction Buffer for 30 minutes at room temperature.
-
Reaction Assembly: In a final volume of 30 µL, assemble the following components in order:
-
1x Ubiquitination Reaction Buffer
-
10 mM ATP
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
5 µg Ubiquitin
-
RNF4 (with or without pre-incubated ligand)
-
-
Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-RNF4 antibody to detect polyubiquitinated RNF4, which appears as a high-molecular-weight smear.
PROTAC-Mediated Degradation Assay
This protocol outlines the steps to evaluate the degradation of a target protein (e.g., BRD4) mediated by an RNF4-recruiting PROTAC (e.g., CCW28-3).
Materials:
-
Cell line expressing the target protein (e.g., 231MFP for BRD4)
-
PROTAC (e.g., CCW28-3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against the target protein and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.01 to 10 µM) or DMSO vehicle for a set time course (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize the protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the DMSO-treated control to determine DC50 and Dmax values.
RNF4 Knockout (KO) for Validation
To confirm that PROTAC-mediated degradation is dependent on RNF4, a CRISPR-Cas9 mediated knockout of the RNF4 gene can be performed.
Procedure:
-
Design and Clone gRNAs: Design guide RNAs targeting a critical exon of the RNF4 gene. Clone the gRNAs into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into the cell line of interest. Select for transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Clonal Isolation and Screening: Isolate single-cell clones and expand them. Screen for RNF4 knockout by Western blotting for the RNF4 protein.
-
Validation: Sequence the genomic DNA of knockout clones to confirm the presence of frameshift-inducing insertions or deletions.
-
PROTAC Assay in KO Cells: Perform the PROTAC-mediated degradation assay (Protocol 5.3) in both wild-type and RNF4 KO cells. The absence of target degradation in the KO cells confirms the RNF4-dependency of the PROTAC.
Conclusion and Future Directions
The development of covalent cysteine-reactive ligands for RNF4 has opened new avenues for targeting this important E3 ligase. The ability to recruit RNF4 using small molecules like CCW16 has been successfully demonstrated through the creation of the BRD4-degrading PROTAC, CCW28-3. This work expands the toolbox of E3 ligase recruiters for targeted protein degradation.
Future efforts in this area will likely focus on:
-
Improving Ligand Selectivity: Developing more selective covalent ligands for RNF4 to minimize off-target effects.
-
Optimizing PROTAC Design: Fine-tuning the linker length and composition of RNF4-based PROTACs to enhance degradation efficiency (DC50 and Dmax).
-
Expanding Target Scope: Applying the RNF4 recruitment strategy to degrade other therapeutically relevant proteins.
-
Exploring Other Covalent Chemistries: Investigating different reactive groups to target other cysteine residues or even other amino acids on RNF4.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the exciting field of covalent RNF4 ligands.
References
CCW16-C4-NHBoc: A Technical Guide for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and solubility of CCW16-C4-NHBoc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the core characteristics of this compound, offering a valuable resource for its application in targeted protein degradation.
Chemical Properties
This compound, systematically named tert-Butyl (4-(4-(4-(N-benzyl-2-chloroacetamido)phenoxy)phenoxy)butyl)carbamate, is a viscous liquid at room temperature.[1][2] It serves as a crucial component in the synthesis of PROTACs, incorporating a chloroacetamide-based ligand (CCW16) that covalently engages the E3 ubiquitin ligase RNF4. The molecule also features a four-carbon alkyl linker and a Boc-protected amine, which allows for facile conjugation to a ligand targeting a protein of interest.
| Property | Value | Source |
| Molecular Weight | 539.06 g/mol | [1] |
| Empirical Formula | C₃₀H₃₅ClN₂O₅ | [1] |
| CAS Number | 2361139-85-5 | [1] |
| Physical Form | Viscous Liquid | [1][2] |
| Synonym | tert-Butyl (4-(4-(4-(N-benzyl-2-chloroacetamido)phenoxy)phenoxy)butyl)carbamate | [1] |
Solubility
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on its structural characteristics—a large, predominantly hydrophobic scaffold with some polar functional groups—and general knowledge of PROTAC linkers, a qualitative solubility profile can be anticipated.
It is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and chlorinated solvents like dichloromethane (B109758) (DCM). Its solubility in alcohols like ethanol (B145695) may be moderate. Due to its hydrophobicity and large size, this compound is expected to have very low solubility in aqueous solutions, including water and phosphate-buffered saline (PBS). For cell-based assays, it is standard practice to prepare a high-concentration stock solution in DMSO, which is then diluted into the aqueous experimental buffer.
Experimental Protocols
The following are representative protocols for experiments relevant to the use of this compound.
Protocol for Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for synthesizing a PROTAC by first deprotecting the Boc group on this compound, followed by amide coupling to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the POI-COOH ligand in an anhydrous polar aprotic solvent such as DMF.
-
Add a peptide coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA, triethylamine).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected CCW16-C4-NH₂ (from Step 1) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove unreacted starting materials and reagents.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude PROTAC is purified by flash column chromatography or preparative HPLC to yield the final product.
Protocol for a PROTAC-Mediated Protein Degradation Assay
This protocol outlines a general workflow for assessing the ability of a PROTAC, synthesized from this compound, to induce the degradation of a target protein in a cell-based assay.
-
Cell Culture: Plate cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC from a DMSO stock solution in cell culture medium. The final DMSO concentration should be kept constant across all treatments (typically ≤ 0.5%).
-
Add the diluted PROTAC to the cells and incubate for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities for the protein of interest and the loading control. Normalize the intensity of the target protein to the loading control and compare the levels across different PROTAC concentrations to determine the extent of protein degradation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key processes involving this compound in the context of PROTAC-mediated protein degradation.
References
The Strategic Role of the Boc Protecting Group in PROTAC Synthesis: An In-depth Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The synthesis of these complex molecules is a multi-step process that often requires the use of protecting groups to mask reactive functionalities and ensure the desired chemical transformations occur.
Among the most crucial and widely used protecting groups in this field is the tert-butyloxycarbonyl (Boc) group. It is predominantly used to protect primary and secondary amines, which are common functionalities in E3 ligase ligands and linker building blocks. The Boc group's stability under various reaction conditions and its facile, clean removal under specific acidic conditions make it an indispensable tool for medicinal chemists.[4][5] This technical guide provides a comprehensive overview of the function of the Boc protecting group in PROTAC synthesis, complete with quantitative data, detailed experimental protocols, and process visualizations.
Core Function: Enabling Controlled and Stepwise Synthesis
The primary function of the Boc protecting group in PROTAC synthesis is to enable a controlled, stepwise, and efficient assembly of the final molecule. By temporarily masking highly reactive amine groups, it prevents unwanted side reactions and directs the chemical couplings to the desired positions.[1][6]
Key Roles of the Boc Group:
-
Preventing Unwanted Reactivity: Amine groups are nucleophilic and can react with activated carboxylic acids or other electrophilic reagents used during linker conjugation. The Boc group renders the amine non-nucleophilic, preventing it from participating in unintended amide bond formations or other side reactions.[1]
-
Directing Synthetic Strategy: The use of a Boc-protected intermediate, such as a Boc-protected E3 ligase ligand (e.g., Boc-VH032) or a Boc-protected linker, allows for a modular and predictable synthetic route.[1][7] This strategy typically involves coupling one end of the linker to the POI ligand, followed by Boc deprotection to reveal a free amine, which is then coupled to the E3 ligase ligand (or vice versa).[1]
-
Improving Synthetic Tractability and Yield: By preventing the formation of undesired byproducts, the Boc group simplifies the purification process following each synthetic step. This controlled approach leads to higher overall yields of the final, pure PROTAC molecule.[7]
Quantitative Data Summary
The selection of an appropriate deprotection method is critical to ensure high yields while preserving the integrity of other functional groups within the PROTAC molecule.[4] The following tables summarize common deprotection conditions and troubleshooting strategies.
Table 1: Common Boc Deprotection Methods in PROTAC Synthesis
| Reagent | Typical Conditions | Reaction Time | Expected Yield (%) | Notes & Considerations |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30-60 min | >95% | Highly effective and the most common method. Can cleave other acid-labile groups.[4][6] |
| Hydrogen Chloride (HCl) | 4M HCl in Dioxane | 30-60 min | >90% | A strong acid alternative to TFA.[4][8] |
| Oxalyl Chloride | 1-3 equivalents in anhydrous Methanol (MeOH) | 1-4 hours | >90% | A milder alternative for substrates with acid-sensitive functionalities.[4][9] |
| Thermal Deprotection | Heating in a solvent like dioxane/water | Several hours | Variable | Useful for acid-sensitive compounds but may not be suitable for thermally labile molecules.[8] |
Table 2: Troubleshooting Common Issues in Boc Deprotection
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Incomplete Deprotection | Insufficient acid strength or concentration; water contamination. | Switch to a stronger acid (e.g., TFA), ensure anhydrous conditions, and use fresh reagents.[6] |
| Degradation of PROTAC | Presence of other acid-labile groups in the molecule. | Use milder deprotection conditions (e.g., oxalyl chloride in MeOH) or a different protecting group strategy (e.g., Fmoc).[4][8] |
| Formation of Byproducts | Alkylation of nucleophilic residues (e.g., Trp, Cys) by the released tert-butyl cation. | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the cation.[6][10] |
Experimental Protocols
The following are detailed methodologies for the key steps involving the Boc group in a typical PROTAC synthesis workflow.
Protocol 1: Boc Deprotection Using Trifluoroacetic Acid (TFA)
This protocol describes the standard, highly efficient method for removing a Boc protecting group from a PROTAC intermediate.[1]
Reagents and Materials:
-
Boc-protected PROTAC intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[6]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[4]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine, which is often carried forward as the TFA salt.[1]
Protocol 2: Milder Boc Deprotection Using Oxalyl Chloride
This protocol is suitable for PROTACs containing acid-labile functional groups where standard TFA treatment could cause degradation.[4][9]
Reagents and Materials:
-
Boc-protected PROTAC intermediate
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous MeOH in a round-bottom flask.[9]
-
At room temperature, add oxalyl chloride (1-3 eq) dropwise to the stirred solution.[4]
-
Stir the reaction at room temperature for 1-4 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[4]
Protocol 3: Amide Coupling Following Boc Deprotection
This protocol describes the coupling of the newly exposed amine to a carboxylic acid moiety on the corresponding binding partner using HATU, a common peptide coupling agent.[1]
Reagents and Materials:
-
Deprotected amine intermediate (from Protocol 1 or 2)
-
POI ligand or Linker with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the component containing the carboxylic acid moiety (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution.[1][6]
-
Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[6]
-
Add a solution of the deprotected amine intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours (overnight is common).[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[1]
Mandatory Visualizations
The following diagrams illustrate the key workflows and decision-making processes in PROTAC synthesis involving the Boc protecting group.
Caption: A typical modular workflow for PROTAC synthesis using a Boc-protected linker.
Caption: Decision tree for selecting an appropriate Boc deprotection method.[4]
Caption: A simplified representation of the acid-catalyzed Boc deprotection mechanism.
Conclusion
The Boc protecting group is a cornerstone of modern PROTAC synthesis. Its strategic application provides the necessary control to prevent unwanted side reactions, enabling a modular and stepwise assembly of these complex bifunctional molecules.[1][7] The reliability of its introduction and, critically, its selective removal under well-defined acidic conditions, allows chemists to construct intricate molecular architectures with high fidelity and yield.[4] A thorough understanding of the protocols for Boc deprotection and the ability to troubleshoot potential issues are essential skills for researchers in the field of targeted protein degradation. By leveraging this powerful tool, scientists can continue to accelerate the design, synthesis, and evaluation of novel PROTACs for a new generation of therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for Conjugating CCW16-C4-NHBoc to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of CCW16-C4-NHBoc, an E3 ligase ligand-linker conjugate, to a protein ligand of interest. This compound is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), molecules designed to induce the degradation of specific target proteins.[1] This linker contains a ligand for the RNF4 E3 ligase and is functionalized with a Boc-protected amine, which, after deprotection, can be coupled to a carboxylic acid on a target protein ligand.[1] The following protocols outline the necessary steps for Boc deprotection and subsequent conjugation, purification, and characterization of the final protein-ligand conjugate.
The tert-butyloxycarbonyl (Boc) protecting group is a commonly used amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules like PROTACs.[2][3] It is stable under various conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the primary amine for subsequent coupling reactions.[2][3][4]
The conjugation of the deprotected CCW16-C4-NH2 to a protein ligand with an available carboxylic acid can be achieved through the formation of an amide bond. This is often facilitated by the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.
Data Presentation
The following table summarizes the key quantitative parameters for the successful conjugation of this compound to a protein ligand.
| Parameter | Recommended Value | Notes |
| Boc Deprotection | ||
| This compound Concentration | 10-20 mg/mL | Dissolved in anhydrous DCM. |
| Trifluoroacetic Acid (TFA) Concentration | 20-50% (v/v) in DCM | A 1:1 ratio of TFA to DCM is often effective. |
| Reaction Time | 30 minutes - 2 hours | Monitor by LC-MS for complete deprotection. |
| Reaction Temperature | Room Temperature | |
| Amide Coupling Reaction | ||
| Protein Ligand Concentration | 1-10 mg/mL | In an appropriate amine-free buffer (e.g., MES, HEPES) at pH 6.0-7.5. |
| Deprotected CCW16-C4-NH2 Molar Excess | 10-50 fold | Relative to the protein ligand. |
| EDC Molar Excess | 1.5-2 fold | Relative to the deprotected CCW16-C4-NH2. |
| NHS Molar Excess | 1.5-2 fold | Relative to the deprotected CCW16-C4-NH2. |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | |
| Quenching Reagent | Hydroxylamine or Tris buffer | To stop the reaction. |
| Purification and Analysis | ||
| Purification Method | Size-Exclusion Chromatography (SEC) or Dialysis | To remove excess reagents. |
| Analytical Techniques | LC-MS, SDS-PAGE, UV-Vis Spectroscopy | To confirm conjugation and determine the ligand-to-protein ratio. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the reactive primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Rotary evaporator or nitrogen stream
-
Argon or nitrogen gas
Procedure:
-
In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% concentration.[2]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC, to confirm the complete disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator or by passing a gentle stream of nitrogen over the solution.[2]
-
The resulting deprotected CCW16-C4-NH2 should be used immediately in the subsequent conjugation reaction.
Protocol 2: Conjugation of Deprotected CCW16-C4-NH2 to a Protein Ligand
This protocol details the EDC/NHS-mediated coupling of the deprotected CCW16-C4-NH2 to a protein ligand containing a carboxylic acid group.
Materials:
-
Deprotected CCW16-C4-NH2 (from Protocol 1)
-
Protein ligand with an available carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., 0.1 M MES, 20 mM HEPES, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column or dialysis tubing
Procedure:
-
Prepare the protein ligand in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Dissolve the freshly deprotected CCW16-C4-NH2 in a minimal amount of anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC and NHS in the amine-free buffer to a concentration of approximately 10 mg/mL.
-
Activate the protein ligand by adding a 1.5-2 fold molar excess of EDC and NHS to the protein ligand solution. Incubate for 15-30 minutes at room temperature.
-
Add a 10- to 50-fold molar excess of the dissolved deprotected CCW16-C4-NH2 to the activated protein ligand solution.[2]
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS) to remove unreacted linker and coupling reagents.
Mandatory Visualization
References
Application Notes and Protocols: Step-by-Step Synthesis of an RNF4-Based PROTAC for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins. An RNF4-based PROTAC utilizes the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4) to tag a target protein for degradation. This document provides a detailed guide for the synthesis and evaluation of an RNF4-based PROTAC, specifically focusing on the synthesis of CCW 28-3, a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4).
Overview of the Synthesis
The synthesis of the RNF4-based PROTAC, CCW 28-3, is a five-step process starting from commercially available materials. The key components of CCW 28-3 are the RNF4 ligand (a derivative of CCW 16), a linker, and the BRD4 inhibitor JQ1. The synthetic strategy involves the initial synthesis of the RNF4 ligand precursor, followed by the attachment of a linker with a protected amine group. Subsequent deprotection and coupling with the BRD4 ligand yield the final PROTAC.
Quantitative Data Summary
The following table summarizes the key quantitative data for the RNF4-based PROTAC CCW 28-3.
| Compound | Target | E3 Ligase | IC50 (RNF4) | DC50 (BRD4) | Dmax (BRD4) | Cell Line | Reference |
| CCW 28-3 | BRD4 | RNF4 | 0.54 µM | Not explicitly reported, but dose-dependent degradation observed at low µM concentrations | Not explicitly reported, but significant degradation observed | 231MFP | [1] |
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and purchased from commercial suppliers. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds can be achieved by flash column chromatography on silica gel. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a standard NMR spectrometer, and chemical shifts are reported in parts per million (ppm) relative to the solvent peak. Mass spectrometry (MS) data should be obtained using a high-resolution mass spectrometer.
Step-by-Step Synthesis of RNF4-Based PROTAC CCW 28-3
Step 1: Synthesis of 4-(4-aminophenoxy)phenol (B3130052) (Intermediate 1)
This step involves the demethylation of 4-(4-methoxyphenoxy)aniline (B1295013).
-
Reaction:
-
Dissolve 4-(4-methoxyphenoxy)aniline in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1 M solution, 2-3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(4-aminophenoxy)phenol.
-
Step 2: Synthesis of N-benzyl-4-(4-hydroxyphenoxy)aniline (CCW 22, Intermediate 2)
This step involves the reductive amination of 4-(4-aminophenoxy)phenol with benzaldehyde (B42025).
-
Reaction:
-
Dissolve 4-(4-aminophenoxy)phenol (Intermediate 1) and benzaldehyde (1.1 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford CCW 22.
-
Step 3: Synthesis of tert-butyl (4-((4-(benzyl(2-chloroacetyl)amino)phenoxy)methyl)butyl)carbamate (Intermediate 3)
This step involves a two-part process: alkylation of the phenolic hydroxyl group of CCW 22 with a protected amino-linker, followed by acylation of the secondary amine.
-
Part A: Synthesis of tert-butyl (4-bromobutyl)carbamate (Linker Precursor)
-
To a solution of 4-amino-1-butanol (B41920) in a suitable solvent like DCM, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base such as triethylamine (B128534) (TEA).
-
Stir at room temperature for 12-24 hours.
-
Work up the reaction to obtain N-Boc-4-amino-1-butanol.
-
Dissolve N-Boc-4-amino-1-butanol and triphenylphosphine (B44618) (PPh₃) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add carbon tetrabromide (CBr₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl (4-bromobutyl)carbamate.
-
-
Part B: Alkylation and Acylation
-
Dissolve CCW 22 (Intermediate 2) and tert-butyl (4-bromobutyl)carbamate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃), and stir the mixture at 60-80 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product to obtain the alkylated intermediate.
-
Dissolve the alkylated intermediate in DCM and cool to 0 °C.
-
Add a base like triethylamine (TEA), followed by the dropwise addition of chloroacetyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Work up the reaction by washing with water and brine, drying over sodium sulfate, and concentrating.
-
Purify the crude product by flash column chromatography to yield Intermediate 3.
-
Step 4: Synthesis of N-(4-(4-(4-aminobutoxy)phenoxy)phenyl)-N-benzyl-2-chloroacetamide (Intermediate 4)
This step involves the deprotection of the Boc group.
-
Reaction:
-
Dissolve Intermediate 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate to obtain the deprotected amine, Intermediate 4, which can often be used in the next step without further purification.
-
Step 5: Synthesis of CCW 28-3 (Final PROTAC)
This final step is the amide coupling of the deprotected linker with the JQ1 carboxylic acid derivative.
-
Reaction:
-
Dissolve JQ1 carboxylic acid, Intermediate 4, and a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Add a base, for example, N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the final RNF4-based PROTAC, CCW 28-3.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for the RNF4-based PROTAC CCW 28-3.
Caption: Mechanism of RNF4-PROTAC induced degradation of BRD4.
Protocols for Biological Evaluation
Cell Culture
-
The 231MFP human breast cancer cell line can be used for evaluating the efficacy of the PROTAC.
-
Cells should be cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37 °C with 5% CO₂.
Western Blotting for BRD4 Degradation
-
Seed 231MFP cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of CCW 28-3 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the extent of BRD4 degradation. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) can be calculated from the dose-response curve.
Conclusion
This document provides a comprehensive guide for the synthesis and initial biological evaluation of an RNF4-based PROTAC targeting BRD4. The detailed step-by-step protocols and workflow diagrams are intended to facilitate the successful implementation of this methodology in a research setting. Further optimization of the linker and the RNF4 ligand may lead to the development of even more potent and selective degraders.
References
Application Notes: Amide Coupling with CCW16-C4-NHBoc for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: CCW16-C4-NHBoc is a bifunctional molecule designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It consists of three key components:
-
CCW16 Ligand: A moiety that recruits the Ring Finger Protein 4 (RNF4) E3 ubiquitin ligase.[1]
-
C4 Linker: A four-carbon alkyl chain that connects the E3 ligase ligand to the target protein ligand.
-
Boc-Protected Amine: A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This amine, after deprotection, serves as the reactive handle for coupling to a carboxylic acid on a target protein ligand.
These application notes provide a detailed protocol for the deprotection of the Boc group and the subsequent amide coupling of the resulting amine with a ligand of interest (LOI-COOH) to synthesize a novel PROTAC.
Core Application: The primary application is the covalent linkage of a target protein ligand to the CCW16 E3 ligase ligand, creating a PROTAC. This new molecule can then induce the ubiquitination and subsequent degradation of the target protein by the proteasome. This technique is a powerful tool in chemical biology and drug discovery for studying protein function and developing new therapeutic agents.
Experimental Protocols
This section details a two-stage protocol: (1) Deprotection of the Boc-protected amine on this compound and (2) Amide coupling with a carboxylic acid-containing ligand of interest.
Protocol 1: Boc-Deprotection of this compound
This procedure removes the Boc protecting group to expose the primary amine, which is necessary for the subsequent coupling reaction. The method uses Trifluoroacetic acid (TFA), a standard and efficient reagent for this transformation.[2][3][4]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.[2]
-
TFA Addition: Slowly add TFA (10-20 equivalents) to the stirred solution. A common ratio is a 25% to 50% TFA/DCM mixture.[3][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.[5]
-
Work-up: Dissolve the resulting residue (the amine-TFA salt) in DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the TFA salt), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, CCW16-C4-NH₂.
-
Characterization: The product can be used immediately in the next step or characterized by LC-MS to confirm the mass of the deprotected amine.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of the deprotected amine (CCW16-C4-NH₂) with a carboxylic acid of a target protein ligand (LOI-COOH) using HATU, a highly efficient peptide coupling reagent.[6][7][8]
Materials:
-
CCW16-C4-NH₂ (from Protocol 1)
-
Ligand of Interest with a carboxylic acid (LOI-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)[6]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents (Ethyl acetate (B1210297), water, brine, Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Pre-activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the LOI-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (3 equivalents) to the solution. Let the mixture stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.[6][9]
-
Amine Addition: Dissolve CCW16-C4-NH₂ (1.2 equivalents) in a small amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes) to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The choice of coupling reagent can significantly impact the efficiency of the amide bond formation. The following table provides a summary of expected outcomes with different common coupling reagents.
| Coupling Reagent | Base | Typical Reaction Time (h) | Expected Yield (%) | Purity (%) | Notes |
| HATU | DIPEA | 2 - 4 | 85 - 95 | >95 | Highly efficient, fast reaction rates, often the first choice for difficult couplings.[6][7] |
| HBTU/HOBt | DIPEA | 4 - 8 | 75 - 90 | >95 | A classic and reliable choice, slightly slower than HATU. |
| EDC/HOBt | DIPEA/DMAP | 6 - 18 | 60 - 85 | >90 | Economical choice, but may require longer reaction times or heating for sterically hindered substrates.[10] |
| BOP-Cl | TEA | 4 - 12 | 70 - 85 | >90 | Effective but byproducts can sometimes complicate purification. |
Visualizations
Experimental Workflow
The following diagram illustrates the two-stage process for synthesizing the final PROTAC molecule from this compound and a ligand of interest.
Caption: Workflow for PROTAC Synthesis.
Hypothetical Signaling Pathway Application
The synthesized PROTAC can be used as a chemical probe to study the function of a target protein, for example, a protein kinase involved in a cancer signaling pathway.[11][12][13]
Caption: PROTAC-mediated degradation of a target kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. rsc.org [rsc.org]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Application Notes and Protocols for the Utilization of CCW16-C4-NHBoc in the Development of RNF4-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCW16-C4-NHBoc is a foundational chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, comprising the covalent ligand CCW16, which targets the E3 ubiquitin ligase RNF4, connected to a four-carbon (C4) linker terminating in a Boc-protected amine (-NHBoc). This molecule is not intended for direct application to cell cultures as a bioactive agent. Instead, it serves as a crucial building block for the synthesis of heterobifunctional PROTACs designed to induce the degradation of specific target proteins.
These application notes provide a comprehensive overview of the synthesis of a PROTAC using this compound and the subsequent experimental protocols for the characterization of the resulting PROTAC in a cell culture setting.
Mechanism of Action of Resulting PROTACs
A PROTAC synthesized from this compound will function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The CCW16 moiety of the PROTAC will bind to the RNF4 E3 ligase, while the ligand conjugated to the linker will bind to the protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI by RNF4, marking it for degradation by the proteasome.
It is important to note that the CCW16 ligand has been reported to induce ferroptosis in certain cancer cell lines, such as acute myeloid leukemia (AML) cells, through a mechanism that is independent of RNF4. This off-target effect should be considered during the experimental evaluation of any PROTACs derived from CCW16.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that should be generated when characterizing a novel PROTAC synthesized from this compound.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC ("PROTAC-X")
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| HEK293T | POI-1 | 50 | 95 | 24 |
| HeLa | POI-1 | 75 | 90 | 24 |
| MCF-7 | POI-1 | 120 | 85 | 24 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation observed.
Table 2: Cell Viability Data for PROTAC-X
| Cell Line | IC50 (µM) after 72h |
| HEK293T | > 10 |
| HeLa | 5.2 |
| MCF-7 | 2.8 |
IC50: Concentration of the PROTAC required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC from this compound
This protocol outlines the general steps for the deprotection of the Boc group and subsequent conjugation to a ligand for a protein of interest (POI-Ligand-COOH).
1. Boc Deprotection: a. Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM). b. Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. The resulting amine salt (CCW16-C4-NH2) can be used directly or after neutralization.
2. Amide Coupling to POI Ligand: a. Dissolve the POI-Ligand-COOH and the deprotected CCW16-C4-NH2 in an anhydrous solvent like DMF. b. Add a coupling reagent such as HATU or HBTU, and a non-nucleophilic base like DIPEA. c. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation
1. Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized PROTAC for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95 °C for 5 minutes.
4. SDS-PAGE and Immunoblotting: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the POI overnight at 4 °C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.
Protocol 3: Cell Viability Assay (MTT Assay)
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of the PROTAC for 72 hours. Include a vehicle control.
2. MTT Incubation: a. Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan (B1609692) crystals.
3. Solubilization and Absorbance Reading: a. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. b. Read the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the data and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Application Note: Quantitative Analysis of PROTAC-Mediated Protein Degradation Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins within cells.[1] By engaging both a target protein of interest (POI) and an E3 ubiquitin ligase, PROTACs facilitate the formation of a ternary complex.[2][3] This proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the 26S proteasome.[1][2] Unlike traditional inhibitors that only block protein function, PROTACs lead to the physical removal of the target protein.[1] Western blotting is a cornerstone technique for quantifying the degradation of a target protein induced by PROTACs, allowing for the determination of critical parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][2]
PROTAC Mechanism of Action
PROTACs operate by hijacking the ubiquitin-proteasome system. The bifunctional nature of the PROTAC molecule allows it to simultaneously bind to the POI and an E3 ubiquitin ligase. This induced proximity results in the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for further degradation cycles.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The general workflow for assessing PROTAC-mediated degradation via Western blotting encompasses several stages, from initial cell treatment to final data analysis.[4]
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol details the steps for treating cultured cells with a PROTAC and analyzing the degradation of the target protein using Western blot.
Materials and Reagents
-
Cell Line expressing the protein of interest (e.g., HeLa, MCF7)
-
PROTAC compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Polyacrylamide gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Ponceau S staining solution
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH, or α-tubulin)[5][6][7]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Cell Culture and PROTAC Treatment
-
Cell Seeding : Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Treatment :
-
Dose-Response : Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar. Treat the cells for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2][4]
-
Time-Course : Treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[4]
-
-
Cell Harvest : After the treatment period, aspirate the medium and wash the cells with ice-cold PBS.[4]
Cell Lysis and Protein Quantification
-
Cell Lysis : Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[8] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Centrifugation : Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[4][8]
-
Supernatant Collection : Carefully transfer the supernatant containing the soluble proteins to a new tube.[4]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the Western blot.[4][8]
SDS-PAGE and Protein Transfer
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][8]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][8] Confirm successful transfer by staining the membrane with Ponceau S.[1]
Immunoblotting and Detection
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][8]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody against the target protein and the primary antibody for the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][8]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[2][8]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][8]
-
Washing : Repeat the washing step as described above.
-
Signal Detection : Add ECL substrate to the membrane and detect the signal using a chemiluminescence imaging system.[4]
Data Presentation and Analysis
Quantitative Data Summary
Summarize the quantitative data from the Western blot analysis in clearly structured tables for easy comparison.
Table 1: Dose-Response of PROTAC-X on Target Protein Degradation
| PROTAC-X Conc. (nM) | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 15000 | 15200 | 100 |
| 1 | 12500 | 15100 | 83.8 |
| 10 | 7800 | 15300 | 51.6 |
| 100 | 2100 | 15000 | 14.1 |
| 1000 | 1500 | 15250 | 10.0 |
Table 2: Time-Course of PROTAC-X (100 nM) on Target Protein Degradation
| Time (hours) | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Level (%) |
| 0 | 15100 | 15300 | 100 |
| 2 | 11500 | 15200 | 76.6 |
| 4 | 8200 | 15400 | 54.0 |
| 8 | 4300 | 15100 | 28.7 |
| 16 | 2200 | 15300 | 14.6 |
| 24 | 1800 | 15200 | 12.0 |
Data Analysis
-
Densitometry : Quantify the band intensities from the Western blot images using densitometry software.[4]
-
Normalization : Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to correct for variations in protein loading.[2][4]
-
Quantification of Protein Degradation : Calculate the percentage of protein degradation relative to the vehicle control for each treatment condition.[4] The vehicle-treated control is set to 100%.[2]
-
DC50 and Dmax Determination : For dose-response experiments, plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2]
Troubleshooting
-
High Background : Optimize the blocking step and increase the duration and/or number of washing steps.[1]
-
Inconsistent Loading Control : Ensure accurate protein quantification and equal loading of all samples.[1] Choose a loading control that is not affected by the experimental conditions.[6][7]
-
No or Weak Signal : Confirm the successful transfer of proteins to the membrane. Check the activity of the primary and secondary antibodies and the ECL substrate.
Conclusion
Western blotting is a robust and widely used method for the quantitative assessment of PROTAC-mediated protein degradation.[1] This protocol provides a detailed framework for researchers to reliably evaluate the efficacy of PROTAC molecules. Adherence to proper controls and careful data analysis are crucial for obtaining accurate and reproducible results. For higher throughput screening, alternative methods like capillary Western blot or HiBiT-based detection may be considered.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recommended controls for western blot | Abcam [abcam.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
Revolutionizing Drug Discovery: A Guide to NanoBRET™ Target Engagement Assays for PROTACs
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of disease-causing proteins. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical step in the development of effective PROTACs is confirming their ability to engage the target protein and the E3 ligase within the complex intracellular environment. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful, live-cell method that allows for the quantitative measurement of compound binding to specific protein targets in real-time. This technology provides invaluable insights into a PROTAC's permeability, intracellular availability, and its ability to form the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).
This document provides detailed protocols and application notes for performing NanoBRET™ Target Engagement assays tailored for PROTACs, enabling researchers to accelerate the design and optimization of this promising class of therapeutics. Two complementary assays will be detailed: the Target Engagement (TE) assay and the Ternary Complex Formation assay.
Principle of NanoBRET™ Target Engagement for PROTACs
The NanoBRET™ TE assay for PROTACs is a proximity-based assay that measures the energy transfer from a bioluminescent donor, NanoLuc® (Nluc) luciferase, to a fluorescent acceptor. In the context of PROTACs, two primary assay formats are employed:
-
Target Engagement Assay: This assay directly measures the binding of a PROTAC to its intended protein target. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the target protein is added to the cells. When the tracer is bound to the NanoLuc®-fused target, BRET occurs. A PROTAC that engages the target will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal. This assay can be performed in both live and permeabilized cells to assess cell permeability and intracellular availability of the PROTAC.[1]
-
Ternary Complex Formation Assay: This assay provides direct evidence of a PROTAC's primary mechanism of action: bringing the target protein and an E3 ligase into close proximity. In this setup, the target protein is fused to NanoLuc® luciferase, and the E3 ligase (e.g., CRBN or VHL) is fused to a HaloTag® protein. The HaloTag® is then labeled with a fluorescent ligand. The formation of a stable ternary complex, mediated by the PROTAC, brings the NanoLuc® donor and the fluorescently labeled HaloTag® acceptor into close proximity, resulting in a BRET signal.[1][2][3]
Experimental Workflows and Signaling Pathways
To visually represent the underlying principles and experimental steps, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement (TE) Assay
This protocol outlines the steps to measure the direct engagement of a PROTAC with its target protein in live and permeabilized cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA for Target Protein-NanoLuc® fusion
-
NanoBRET™ TE Tracer
-
PROTAC of interest
-
White, 96-well or 384-well assay plates
-
Nano-Glo® Live Cell Substrate
-
Extracellular NanoLuc® Inhibitor (optional)
-
Digitonin (B1670571) (for permeabilized cell assay)
-
BRET-capable plate reader
Methodology:
-
Cell Preparation and Transfection:
-
Twenty-four hours before the assay, plate HEK293 cells in white assay plates at an appropriate density.
-
Prepare a transfection complex of the Target Protein-NanoLuc® fusion plasmid DNA with a suitable transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of the PROTAC in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the desired final concentration.
-
-
Live-Cell Assay:
-
Carefully remove the culture medium from the transfected cells.
-
Add the PROTAC dilutions to the respective wells.
-
Immediately add the Tracer solution to all wells (except for 'no tracer' controls).
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Permeabilized-Cell Assay (Optional):
-
Follow the same steps as the live-cell assay, but in the final incubation step, add digitonin to the Tracer solution to permeabilize the cells. This allows for the assessment of target engagement without the influence of cell permeability.[1]
-
-
BRET Measurement:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Read the plate within 10-20 minutes on a BRET-capable plate reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emissions.[4]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to controls (no PROTAC and no tracer).
-
Plot the normalized BRET ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4][5]
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol is designed to measure the PROTAC-induced formation of the ternary complex between the target protein and an E3 ligase.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
Plasmid DNA for Target Protein-NanoLuc® fusion
-
Plasmid DNA for E3 Ligase-HaloTag® fusion (e.g., CRBN-HaloTag® or VHL-HaloTag®)
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White, 96-well or 384-well assay plates
-
Nano-Glo® Live Cell Substrate
-
BRET-capable plate reader
Methodology:
-
Cell Preparation and Co-transfection:
-
Plate HEK293 cells in white assay plates 24 hours prior to the assay.
-
Prepare a co-transfection complex containing both the Target Protein-NanoLuc® and the E3 Ligase-HaloTag® plasmids in Opti-MEM™ using a suitable transfection reagent.
-
Add the co-transfection complex to the cells and incubate for 20-24 hours.
-
-
Compound and Ligand Preparation:
-
Prepare a serial dilution of the PROTAC in Opti-MEM™.
-
Prepare the HaloTag® NanoBRET™ 618 Ligand solution in Opti-MEM™ at the desired final concentration.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the co-transfected cells.
-
Add the PROTAC dilutions to the respective wells.
-
Add the HaloTag® NanoBRET™ 618 Ligand solution to all wells.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
BRET Measurement:
-
Prepare and add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the plate within 10-20 minutes on a BRET-capable plate reader, measuring both donor and acceptor emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Normalize the data to the vehicle control (no PROTAC).
-
Plot the normalized BRET ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of PROTAC required to induce half-maximal ternary complex formation.
-
Data Presentation
The quantitative data obtained from these assays are crucial for comparing the efficacy of different PROTACs. The results should be summarized in clear and concise tables.
Table 1: Target Engagement Data
| PROTAC ID | Live-Cell IC₅₀ (nM) | Permeabilized-Cell IC₅₀ (nM) | Relative Binding Affinity (RBA)¹ | Availability Index (AI)² |
| PROTAC-A | 50 | 10 | 5 | 1.0 |
| PROTAC-B | 200 | 20 | 10 | 2.0 |
| PROTAC-C | 1000 | 15 | 66.7 | 13.3 |
¹ RBA = IC₅₀ (live cells) / IC₅₀ (permeabilized cells). A lower RBA value suggests better cell permeability.[1] ² AI = RBA (test compound) / RBA (reference compound). The AI normalizes the permeability of a test compound to a reference compound.[1]
Table 2: Ternary Complex Formation Data
| PROTAC ID | Target Protein | E3 Ligase | EC₅₀ (nM) | Max BRET Signal (mBU) |
| PROTAC-X | BRD4 | CRBN | 25 | 800 |
| PROTAC-Y | BRD4 | VHL | 15 | 1200 |
| PROTAC-Z | BTK | CRBN | 150 | 500 |
Conclusion
The NanoBRET™ Target Engagement assays provide a robust and physiologically relevant platform for the characterization of PROTACs in living cells.[5] By employing both the target engagement and ternary complex formation assays, researchers can gain a comprehensive understanding of a PROTAC's intracellular behavior, including its ability to reach its target, bind with high affinity, and effectively recruit an E3 ligase to initiate protein degradation.[1] The detailed protocols and data presentation guidelines provided herein offer a framework for the systematic evaluation and optimization of PROTACs, ultimately accelerating the development of this transformative therapeutic modality. The ability to perform these assays in a high-throughput format further enhances their utility in drug discovery pipelines.[2][6]
References
- 1. selvita.com [selvita.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's ubiquitin-proteasome system.[2] A PROTAC molecule consists of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3]
The efficacy of a PROTAC is critically dependent on the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.[] The stability and kinetics of this ternary complex are paramount for efficient ubiquitination and subsequent degradation of the target protein.[] Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique for characterizing the thermodynamics of these interactions. ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile, including binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), in a single label-free experiment.[5][6] This detailed thermodynamic insight is invaluable for understanding the driving forces behind ternary complex formation and for the rational design and optimization of potent and selective PROTACs.
Principle of Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[7] In a typical ITC experiment, a solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a highly sensitive calorimeter.[8] As the binding reaction occurs, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample cell and a reference cell.[8] The instrument measures the power required to maintain a zero temperature difference between the two cells, which is directly proportional to the heat of reaction.
Each injection of the ligand results in a heat pulse that is integrated over time to yield the total heat exchanged.[8] As the macromolecule in the cell becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.[7] Plotting the heat change per mole of injectant against the molar ratio of the reactants generates a binding isotherm.[9] This isotherm can then be fitted to a suitable binding model to determine the key thermodynamic parameters:
-
Binding Affinity (K D): The dissociation constant, which is a measure of the strength of the interaction. A smaller K D indicates a stronger binding affinity.
-
Stoichiometry (n): The number of ligand molecules that bind to one molecule of the macromolecule.
-
Enthalpy (ΔH): The change in enthalpy upon binding, representing the heat released or absorbed due to the formation and breaking of chemical bonds.[6]
-
Entropy (ΔS): The change in entropy upon binding, reflecting the change in the randomness or disorder of the system, including conformational changes and the release of water molecules.[6]
By providing a complete thermodynamic signature of the binding event, ITC offers deep insights into the molecular forces driving the interaction, which is crucial for understanding and optimizing PROTAC-mediated ternary complex formation.[5]
Experimental Protocols
A comprehensive ITC analysis of a PROTAC system involves characterizing both the binary interactions (PROTAC with the target protein and PROTAC with the E3 ligase) and the all-important ternary complex formation.
Protocol 1: Characterization of Binary Interactions
Objective: To determine the binding affinity and thermodynamics of the PROTAC binding to the target protein (POI) and the E3 ligase individually.
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase (e.g., VHL or Cereblon complex)
-
PROTAC compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO). It is critical that the buffer for the protein and the PROTAC are identical to minimize heat of dilution effects.[5][7]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified POI and E3 ligase against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Prepare the final PROTAC solution by diluting the stock into the same dialysis buffer used for the proteins. Ensure the final DMSO concentration is identical in both the protein and PROTAC solutions.[7]
-
Degas all solutions immediately before the experiment to prevent air bubbles.[5]
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with ITC buffer.
-
-
Titration of PROTAC into POI:
-
Load the POI solution into the sample cell (typically 10-20 µM).
-
Load the PROTAC solution into the injection syringe (typically 10-20 times the protein concentration).
-
Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the POI-containing sample cell.
-
Allow the system to equilibrate and the heat signal to return to baseline between injections.
-
-
Titration of PROTAC into E3 Ligase:
-
Repeat step 3, but with the E3 ligase solution in the sample cell.
-
-
Control Experiment:
-
Perform a control titration by injecting the PROTAC solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a one-site binding model using the analysis software provided with the ITC instrument to determine K D, n, and ΔH.
-
Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnK A), where K A = 1/K D.
-
Protocol 2: Characterization of Ternary Complex Formation
Objective: To determine the binding affinity and thermodynamics of the ternary complex (POI-PROTAC-E3 Ligase).
There are two common approaches to this experiment, depending on the relative affinities of the binary interactions.
Method A: Titrating the Third Component into a Pre-formed Binary Complex
This method is suitable when one of the binary interactions is significantly stronger than the other.
Procedure:
-
Sample Preparation:
-
Prepare solutions of the POI, E3 ligase, and PROTAC as described in Protocol 1.
-
Prepare a pre-formed binary complex by mixing the protein with the higher affinity for the PROTAC and the PROTAC at a saturating concentration (e.g., 1:1.5 molar ratio).
-
-
ITC Titration:
-
Load the pre-formed binary complex into the sample cell.
-
Load the third component (the protein with the weaker affinity for the PROTAC) into the injection syringe.
-
Perform the titration as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data using a suitable binding model to determine the thermodynamic parameters for ternary complex formation.
-
Method B: Titrating the PROTAC into a Mixture of POI and E3 Ligase
This method is useful for assessing the overall cooperativity of the system.
Procedure:
-
Sample Preparation:
-
Prepare solutions of the POI, E3 ligase, and PROTAC as described in Protocol 1.
-
Prepare a mixture of the POI and E3 ligase in the sample cell at appropriate concentrations.
-
-
ITC Titration:
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration as described in Protocol 1.
-
-
Data Analysis:
-
The resulting binding isotherm will reflect the formation of both binary and ternary complexes. More complex binding models may be required for accurate data fitting. The cooperativity (α) can be calculated as the ratio of the binary binding affinities to the ternary affinity (α = K D (binary1) * K D (binary2) / K D (ternary)). A value of α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.
-
Data Presentation
Summarizing the quantitative data from ITC experiments in a clear and structured table is essential for comparing the thermodynamic profiles of different PROTACs and for understanding structure-activity relationships.
| PROTAC System | Interaction | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) | Cooperativity (α) | Reference |
| MZ1 | MZ1 + VHL | 66 | - | - | - | - | [10] |
| MZ1 + Brd4 BD2 | 4 | - | - | - | - | [10] | |
| VHL + (MZ1:Brd4 BD2) | 4 | - | - | - | 15 | [11] | |
| BRD-5110 | BRD-5110 + PPM1D | 1 | - | - | - | - | [10] |
| BRD-5110 + CRBN (319-442) | ~3000 | - | - | - | - | [10] |
Note: The table above provides a template for data presentation. Specific thermodynamic values for ΔH and -TΔS were not consistently available in the search results for all interactions.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC mechanism of action, hijacking the ubiquitin-proteasome system.
ITC Experimental Workflow for Ternary Complex Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Application Notes: Designing and Evaluating Linkers for CCW16-C4-NHBoc-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two key components joined by a chemical linker: a ligand that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
CCW16 is a ligand that targets the RING finger protein 4 (RNF4) E3 ubiquitin ligase.[4] The building block, CCW16-C4-NHBoc , provides a pre-synthesized conjugate of the RNF4 ligand (CCW16) attached to a 4-carbon alkyl linker with a Boc-protected amine terminus.[5][6] This reagent streamlines the synthesis of RNF4-recruiting PROTACs, allowing researchers to focus on attaching various POI ligands to explore structure-activity relationships (SAR).
The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency and selectivity of protein degradation.[7][] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs based on the this compound scaffold.
Signaling Pathway of RNF4-Based PROTAC Action
PROTACs utilizing the CCW16 ligand hijack the RNF4 E3 ligase. RNF4 is known to play a crucial role in cellular processes such as the DNA damage response (DDR) and TNF-α-induced signaling by recognizing and ubiquitinating SUMOylated proteins.[9][10][11] By recruiting RNF4, these PROTACs can induce the degradation of a target protein, thereby impacting its downstream signaling pathways. The general mechanism involves the formation of a ternary complex, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.
Figure 1. PROTAC-mediated protein degradation pathway via RNF4 E3 ligase.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The linker length is a critical parameter that must be optimized for each PROTAC system. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in reduced degradation efficiency.[12] The following tables provide representative data illustrating how linker length can impact key performance metrics of a PROTAC.
Note: The following data is illustrative and based on published results for various PROTACs.[3][7][12] Researchers should generate their own data for their specific this compound-based PROTAC series.
Table 1: Effect of Linker Length on Target Protein Degradation
| PROTAC Compound | Linker Composition | DC50 (nM)¹ | Dmax (%)² |
|---|---|---|---|
| PROTAC-1 | Alkyl C4 | 85 | 80 |
| PROTAC-2 | Alkyl C8 | 25 | >95 |
| PROTAC-3 | Alkyl C12 | 50 | 90 |
| PROTAC-4 | Alkyl C16 | 150 | 75 |
¹DC50: The concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Effect of Linker Length on Binding Affinity and Cell Viability
| PROTAC Compound | Linker Composition | Ternary Complex Binding (Kd, nM) | Cell Viability (IC50, µM) |
|---|---|---|---|
| PROTAC-1 | Alkyl C4 | 120 | 15.2 |
| PROTAC-2 | Alkyl C8 | 35 | 1.8 |
| PROTAC-3 | Alkyl C12 | 60 | 5.5 |
| PROTAC-4 | Alkyl C16 | 200 | 25.0 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of PROTACs derived from this compound.
Synthesis of a this compound-Based PROTAC
The synthesis of a final PROTAC from this compound is typically a two-step process involving the deprotection of the Boc group followed by amide coupling with a carboxylic acid-functionalized POI ligand.[13]
Figure 2. General workflow for the synthesis of a PROTAC from this compound.
Protocol:
-
Boc Deprotection:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane (10 equivalents) dropwise at 0 °C.[13]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amine salt (CCW16-C4-NH2), which can often be used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the POI ligand containing a carboxylic acid (1.0 equivalent) in a suitable solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add the crude CCW16-C4-NH2 salt (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.[13]
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC.
-
Characterize the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Western Blot Analysis for Protein Degradation
Western blotting is the gold standard for quantifying the degradation of a target protein. This protocol allows for the determination of DC50 and Dmax values.[1][14]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
Prepare serial dilutions of your PROTAC in fresh culture medium. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Treat the cells with the PROTAC dilutions for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[14]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.
-
Cell Viability (MTT) Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability, allowing for the determination of the IC50 value.[15][16]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[17]
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays are used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[19][20]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the POI).
-
Prepare solutions of the unlabeled PROTAC and the purified POI and RNF4 proteins in a suitable assay buffer.
-
-
Binary Binding Assay:
-
To determine the binding affinity of the PROTAC for the POI, perform a competitive binding experiment.
-
In a microplate, add a fixed concentration of the POI and the fluorescent tracer.
-
Add serial dilutions of the PROTAC.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with polarizing filters.[21]
-
The displacement of the tracer by the PROTAC will result in a decrease in polarization, which can be used to calculate the binding affinity (Ki or IC50).
-
-
Ternary Complex Formation Assay:
-
To assess ternary complex formation, pre-incubate the PROTAC with a saturating concentration of one protein partner (e.g., RNF4).
-
Titrate this binary complex into a solution containing the other protein partner (e.g., POI) and the fluorescent tracer.
-
An increase in fluorescence polarization upon addition of the second protein indicates the formation of a stable ternary complex.[19]
-
Conclusion
The design of the linker is a critical aspect of developing effective PROTACs. The this compound building block provides a valuable tool for the synthesis of RNF4-recruiting PROTACs. By systematically varying the linker length and composition and employing the detailed protocols provided in these application notes, researchers can efficiently perform SAR studies to identify PROTAC candidates with optimal degradation potency, selectivity, and cellular activity. The careful characterization of these molecules through a combination of biochemical and cellular assays is essential for advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCW16-C4-BocNH 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The E3 Ubiquitin-Protein Ligase RNF4 Promotes TNF-α-Induced Cell Death Triggered by RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNF4, a SUMO-targeted ubiquitin E3 ligase, promotes DNA double-strand break repair. | BioGRID [thebiogrid.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nanomicronspheres.com [nanomicronspheres.com]
Application Notes and Protocols for Cell Permeability Assays of PROTAC Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2][4] By forming a ternary complex between the target protein and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the POI.[3][4][5]
A critical determinant of a PROTAC's efficacy is its ability to permeate the cell membrane to reach its intracellular target.[1][6] However, the large size and complex physicochemical properties of PROTACs often pose significant challenges to their cell permeability.[1][6] Therefore, robust and accurate assessment of cell permeability is a crucial step in the development of effective PROTAC therapeutics.[1]
These application notes provide an overview of commonly employed assays to evaluate the cell permeability of PROTAC molecules, complete with detailed experimental protocols and data presentation guidelines.
Key Cell Permeability Assays for PROTACs
Several in vitro assays are utilized to assess the cell permeability of PROTACs, ranging from simple artificial membrane models to more complex cell-based systems that recapitulate physiological barriers.[7]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that evaluates the passive diffusion of a compound across an artificial lipid membrane.[6][7][8] It serves as a cost-effective tool for early-stage screening of PROTACs to assess their passive transcellular permeability.[6][7]
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[7][8][9] This assay is more physiologically relevant than PAMPA as it can assess both passive diffusion and active transport mechanisms, including efflux and uptake.[6][8][10]
Cellular Uptake Assays by LC-MS/MS
These assays directly quantify the intracellular concentration of a PROTAC in cultured cells over time.[7] By measuring the amount of compound that has crossed the cell membrane and accumulated within the cell, these assays provide a direct measure of cell entry.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay can be adapted to assess the intracellular availability of PROTACs.[7][11] By comparing the engagement of a PROTAC with its target E3 ligase in live versus permeabilized cells, an "availability index" can be calculated to rank the intracellular accessibility of different PROTACs.[11]
Data Presentation
Summarizing quantitative data in a structured format is essential for comparing the permeability of different PROTAC molecules.
Table 1: Representative PAMPA Permeability Data for PROTACs
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s) |
| PROTAC A | PEG4 | 1.5 | 20.5 |
| PROTAC B | PEG8 | 0.8 | 20.5 |
| PROTAC C | Alkyl C8 | 2.3 | 20.5 |
| PROTAC D | PEG12 | 0.4 | 20.5 |
| Note: Data are illustrative and compiled from various sources in the literature.[1] |
Table 2: Representative Caco-2 Permeability Data for PROTACs
| PROTAC ID | Linker Type | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC E | PEG6 | 1.2 | 8.4 | 7.0 |
| PROTAC F | PEG10 | 0.7 | 9.1 | 13.0 |
| PROTAC G | Alkyl C10 | 1.8 | 3.6 | 2.0 |
| PROTAC H | PEG4-Phenyl | 2.5 | 5.0 | 2.0 |
| Note: Data are illustrative and compiled from various sources in the literature.[1] |
Table 3: Representative Cellular Uptake Data for a PROTAC
| Time (hours) | PROTAC Concentration (nM) | Intracellular Concentration (nM) | Uptake (%) |
| 1 | 100 | 12 | 12 |
| 4 | 100 | 35 | 35 |
| 24 | 100 | 88 | 88 |
| Note: Data are illustrative and should be determined experimentally for each specific PROTAC.[1] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[1]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)[1]
-
96-well acceptor plates[1]
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)[1]
-
Phosphate-buffered saline (PBS), pH 7.4[1]
-
Test PROTAC and control compounds[1]
-
LC-MS/MS system for analysis[1]
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.[1]
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration (e.g., 10 µM).[1]
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[7]
-
Assay Assembly: Place the coated filter plate onto the acceptor plate.[1]
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[1]
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[1]
-
Sample Collection: After incubation, carefully separate the filter plate from the acceptor plate. Collect samples from both the donor and acceptor wells.[1]
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[1]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area × time)) × [drug]_acceptor / [drug]_donor
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [drug]_acceptor is the concentration of the PROTAC in the acceptor well, and [drug]_donor is the initial concentration of the PROTAC in the donor well.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active transport of a PROTAC across a Caco-2 cell monolayer.[1]
Materials:
-
Caco-2 cells[1]
-
Transwell inserts (e.g., 24-well)[9]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)[7]
-
Test PROTAC and control compounds[1]
-
Transepithelial Electrical Resistance (TEER) meter[1]
-
LC-MS/MS system for analysis[1]
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[1]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable for a confluent monolayer.[1]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[1] c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1][7] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[1]
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer.[1] b. Add transport buffer containing the test PROTAC to the basolateral (B) side and fresh transport buffer to the apical (A) side.[1] c. Incubate and collect samples as described for the A-B direction.[1]
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[1]
Data Analysis: Papp values for both A-B and B-A directions are calculated. The efflux ratio is calculated as the ratio of B-A Papp to A-B Papp. An efflux ratio greater than 2 is indicative of active efflux.[9]
Protocol 3: Cellular Uptake Assay by LC-MS/MS
Objective: To quantify the intracellular concentration of a PROTAC over time.[1]
Materials:
-
Adherent cell line of interest[1]
-
Cell culture plates (e.g., 12-well)[1]
-
Cell culture medium[1]
-
Test PROTAC[1]
-
PBS[1]
-
Trypsin-EDTA[1]
-
Cell lysis buffer (e.g., RIPA buffer)[1]
-
LC-MS/MS system for analysis[1]
-
BCA protein assay kit[1]
Procedure:
-
Cell Seeding: Seed cells into plates and allow them to adhere and reach a desired confluency (e.g., 80-90%).[1]
-
PROTAC Treatment: Treat the cells with the test PROTAC at a specific concentration and for various time points.[1]
-
Cell Harvesting: a. At each time point, wash the cells with ice-cold PBS to remove extracellular PROTAC.[1] b. Lyse the cells directly in the wells using cell lysis buffer.[1]
-
Sample Preparation: a. Transfer the cell lysate to a microcentrifuge tube. b. Precipitate proteins using a solvent like acetonitrile, vortex, and centrifuge.[7] c. Collect the supernatant for LC-MS/MS analysis.[1]
-
Protein Quantification: Determine the total protein concentration in an aliquot of the cell lysate using a BCA assay.[1]
-
Analysis and Calculation: a. Quantify the amount of PROTAC in the supernatant using a standard curve.[1] b. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).[1]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PAMPA Experimental Workflow.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Optimizing linker length for RNF4-recruiting PROTACs
Welcome to the Technical Support Center for optimizing Proteolysis-Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase RNF4. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in designing and evaluating potent and effective RNF4-recruiting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an RNF4-recruiting PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds the protein of interest (POI) to the ligand that recruits the RNF4 E3 ligase.[1] Its primary function is to enable the formation of a stable and productive ternary complex (POI-PROTAC-RNF4), positioning the two proteins in a spatially optimal orientation for the transfer of ubiquitin to the POI, which marks it for degradation by the proteasome.[1][2] The linker's length, composition, and attachment points are crucial for the PROTAC's overall efficacy.[1][3][4]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most prevalent linker motifs are flexible chains, primarily polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][2] These are widely used due to their synthetic accessibility and the ease with which their length can be modified.[2] Increasingly, more rigid linkers that incorporate structures like piperazine (B1678402) or triazole rings are being used to pre-organize the PROTAC into a bioactive conformation, which can improve ternary complex stability and selectivity.[1][2]
Q3: How does linker length critically impact the efficacy of an RNF4-recruiting PROTAC?
A3: Linker length is a crucial parameter that must be empirically optimized for each specific POI and RNF4 ligand pair.[5][6]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and RNF4 and inhibiting the formation of a productive ternary complex.[1][4][7]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. The high flexibility could also lead to an entropic penalty upon binding, reducing the stability of the ternary complex.[2][4][7]
-
Optimal length: The ideal linker length facilitates favorable protein-protein interactions between the POI and RNF4, stabilizing the ternary complex and leading to efficient degradation.[8]
Q4: How important are the linker attachment points on the POI and RNF4 ligands?
A4: The attachment points, or "exit vectors," are crucial.[9][] The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with the high-affinity binding to its respective protein.[9][] Analyzing the crystal structures of the ligands bound to their proteins can guide the rational selection of these attachment points.[9]
Q5: What is the "hook effect" and how can linker design mitigate it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[11] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (POI-PROTAC or RNF4-PROTAC) rather than the productive ternary complex.[11] While primarily a concentration-dependent issue, linker design can influence it. A well-designed linker that promotes positive cooperativity—where the binding of one protein to the PROTAC increases the binding affinity for the other—can help stabilize the ternary complex, widening the effective concentration window and reducing the severity of the hook effect.[3][11]
RNF4-PROTAC Mechanism and Optimization Workflow
The following diagrams illustrate the general mechanism of action for an RNF4-recruiting PROTAC and a typical workflow for optimizing the linker.
Caption: Mechanism of Action for an RNF4-recruiting PROTAC.
Caption: A typical experimental workflow for linker optimization.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the POI and RNF4, but fails to induce degradation.
This is a common issue that often points to a failure in forming a productive ternary complex.[9]
-
Potential Cause: Incorrect Linker Length. The linker may be too short, causing steric clashes, or too long, resulting in an unstable complex where ubiquitination sites are not accessible.[4][9]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a focused series of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6) and compositions (e.g., alkyl vs. PEG).[3]
-
Perform Ternary Complex Assays: Use biophysical assays like AlphaLISA or Surface Plasmon Resonance (SPR) to directly measure whether your PROTAC can successfully bridge the POI and RNF4.[2][7] A bell-shaped curve in these assays is often indicative of ternary complex formation.[2]
-
Re-evaluate Attachment Points: An alternative exit vector on the POI or RNF4 ligand may be required to achieve a productive orientation.[2]
-
Problem 2: My PROTAC shows weak degradation and a very pronounced hook effect.
-
Potential Cause: Poor Ternary Complex Cooperativity. The linker is not effectively stabilizing the ternary complex, meaning that at higher concentrations, non-productive binary complexes dominate.
-
Troubleshooting Steps:
-
Modify Linker Rigidity: Introduce rigid elements (e.g., piperazine, triazole rings) into the linker. A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing cooperativity.[1][2]
-
Measure Cooperativity (α): Use techniques like Isothermal Titration Calorimetry (ITC) or SPR to quantify the cooperativity factor (alpha). An alpha value greater than 1 indicates positive cooperativity.
-
Perform Detailed Dose-Response Studies: Carefully titrate the PROTAC concentration to identify the optimal window for degradation before the onset of the hook effect.[1]
-
Caption: A troubleshooting flowchart for diagnosing degradation issues.
Quantitative Data on Linker Optimization
Optimizing the linker is an empirical process, and even subtle changes can have a dramatic impact on degradation efficacy. While extensive data on RNF4-recruiting PROTACs is still emerging, the principles are universal. The tables below, derived from studies on other E3 ligases, illustrate how degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) vary with linker length.
Table 1: Linker Length vs. Degradation of BRD4 (Recruiting VHL)
| PROTAC | Linker Composition | Linker Length (atoms, approx.) | DC₅₀ (nM) | Dₘₐₓ (%) |
| MZ1 | PEG | 12 | 26 | >95 |
| PROTAC 2 | PEG | 15 | 8 | >95 |
| PROTAC 3 | PEG | 18 | 18 | >90 |
| PROTAC 4 | PEG | 21 | 100 | ~70 |
Data is illustrative and adapted from findings on BET degraders to show the non-linear relationship between linker length and potency.[3]
Table 2: Linker Length vs. Degradation of ERα (Recruiting CRBN) [7]
| PROTAC | Linker Type | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC₅₀ (µM) in MCF7 cells |
| Compound 1 | Alkyl | 9 | ~50% | >10 |
| Compound 2 | Alkyl | 12 | ~75% | ~5 |
| Compound 3 | Alkyl | 16 | ~95% | ~1 |
| Compound 4 | Alkyl | 19 | ~70% | ~5 |
| Compound 5 | Alkyl | 21 | ~60% | >10 |
Data from a study on ERα degradation highlights that an optimal linker length exists, with both shorter and longer linkers showing reduced efficacy.[7]
Experimental Protocols
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This is the most direct method to measure the reduction of the target protein levels following PROTAC treatment.[2]
Materials:
-
Cell line expressing the POI
-
RNF4-recruiting PROTAC compounds
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).[9]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Data Acquisition and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values by plotting the normalized POI levels against the PROTAC concentration.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a general guideline for using the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to quantify the formation of the POI-PROTAC-RNF4 ternary complex.[2]
Materials:
-
Recombinant purified POI (e.g., His-tagged)
-
Recombinant purified RNF4 E3 ligase complex (e.g., GST-tagged)
-
PROTAC compounds
-
AlphaLISA anti-His Acceptor beads
-
AlphaLISA anti-GST Donor beads
-
Assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound in the assay buffer.
-
Complex Formation: In a 384-well plate, add the POI, RNF4 ligase complex, and the PROTAC dilutions. Incubate to allow for complex formation (e.g., 1 hour at room temperature).[2]
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the Donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader. The AlphaLISA signal is proportional to the amount of ternary complex formed.[2]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation and the subsequent hook effect at higher concentrations.[2]
Protocol 3: In-Cell Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein in a cellular context.[7]
Materials:
-
Cell line expressing the POI
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer
-
Antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against Ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor allows for the accumulation of poly-ubiquitinated proteins.[7]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration. Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated protein from the beads and analyze it by Western blotting using an antibody that detects ubiquitin. An effective PROTAC will show a significant increase in the high-molecular-weight smear or ladder of ubiquitinated POI compared to the control.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. | Semantic Scholar [semanticscholar.org]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low degradation efficiency with CCW16-C4-NHBoc
Welcome to the technical support center for CCW16-C4-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using PROTACs synthesized with the this compound E3 ligase ligand-linker conjugate.
Troubleshooting Guide & FAQs
This guide provides a systematic approach to troubleshooting low degradation efficiency in a question-and-answer format.
Q1: I am observing poor or no degradation of my target protein with a PROTAC synthesized using this compound. What are the initial troubleshooting steps?
A1: Suboptimal degradation efficiency is a common challenge in PROTAC development. A systematic evaluation of the entire PROTAC mechanism of action is crucial for identifying the point of failure. The recommended approach is to investigate the process in a stepwise manner:
-
PROTAC Integrity and Properties: Confirm the chemical integrity, purity, and solubility of your PROTAC molecule.
-
Cellular System Validation: Ensure the cellular model is appropriate and that the necessary biological components are present and functional.
-
Target Engagement and Ternary Complex Formation: Verify that the PROTAC can bind to both the target protein and the E3 ligase (RNF4) and facilitate the formation of a stable ternary complex.
-
Ubiquitination and Proteasomal Degradation: Confirm that the target protein is ubiquitinated and subsequently degraded by the proteasome.
The following sections will delve into each of these steps with specific experimental recommendations.
Q2: How can I be sure that my this compound-based PROTAC is stable and able to enter the cells?
A2: The physicochemical properties of PROTACs, such as stability and cell permeability, are critical for their activity.[1][2][3][4]
-
PROTAC Integrity: Verify the chemical structure and purity (>95%) of your synthesized PROTAC using methods like NMR and mass spectrometry. Ensure proper storage to prevent degradation.[2]
-
Solubility: Poor aqueous solubility can limit the effective concentration of the PROTAC in cell culture.[1][3] Assess the solubility of your PROTAC in the assay buffer. If solubility is low, consider formulation strategies or chemical modifications to the linker or warhead.
-
Cell Permeability: Due to their high molecular weight, PROTACs often exhibit poor cell permeability.[2][4][5] You can assess cellular uptake using mass spectrometry to quantify the intracellular concentration of your PROTAC. If permeability is a limiting factor, medicinal chemistry efforts may be needed to optimize the molecule's properties.
Q3: How do I confirm that the cellular environment is suitable for my RNF4-recruiting PROTAC?
A3: The cellular context is critical for PROTAC function. Key factors to verify in your cell line include:
-
E3 Ligase Expression: this compound recruits the E3 ligase RNF4.[6][7] Confirm that your chosen cell line expresses sufficient levels of RNF4. This can be done by Western blot or qPCR. Low expression of the E3 ligase is a common reason for PROTAC failure.[2]
-
Target Protein Expression: Ensure that your target protein is expressed at a detectable level in the cell line.
-
Proteasome Activity: The degradation of the target protein is dependent on a functional ubiquitin-proteasome system.[4][8] As a control, you can pre-treat cells with a proteasome inhibitor (e.g., MG132). Inhibition of degradation by the proteasome inhibitor confirms that the observed protein loss is proteasome-dependent.[9][10]
Q4: My PROTAC is stable and my cell line seems appropriate, but I still see no degradation. How can I test for target engagement and ternary complex formation?
A4: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for subsequent ubiquitination and degradation.[11][12][13][14]
-
Binary Engagement: First, confirm that your PROTAC can independently bind to the target protein and the E3 ligase, RNF4. This can be assessed using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP).[15]
-
Ternary Complex Formation: The ability of the PROTAC to bring the target protein and E3 ligase together is crucial. Several assays can be used to detect and quantify ternary complex formation in cells or in vitro:
-
Co-immunoprecipitation (Co-IP): This technique can be used to pull down the E3 ligase (RNF4) and blot for the target protein, or vice-versa, in the presence of the PROTAC.[5][15]
-
Proximity-Based Assays: Techniques like NanoBRET™ and AlphaLISA® are powerful methods for quantifying ternary complex formation in a cellular or biochemical setting.[12][13][14] These assays can provide quantitative data on the potency and stability of the ternary complex.
-
It is important to note that the stability of the ternary complex is often a better predictor of degradation efficiency than the binary binding affinities.[11]
Q5: What is the "hook effect" and how can it affect my results?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[10][16] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[10][16] To avoid this, it is essential to perform a full dose-response curve with a wide range of concentrations, including lower ones, to identify the optimal concentration for maximal degradation.[10][16]
Q6: How can I confirm that my target protein is being ubiquitinated?
A6: Ubiquitination of the target protein is the key step that marks it for proteasomal degradation. An in-cell ubiquitination assay can be performed to confirm this.
-
In-Cell Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[5] Then, immunoprecipitate the target protein and perform a Western blot using an antibody that recognizes ubiquitin. The appearance of a high-molecular-weight smear or a laddering pattern for your target protein indicates poly-ubiquitination.[5][16]
Data Presentation
Table 1: Troubleshooting Checklist for Low Degradation Efficiency
| Potential Issue | Suggested Experiment | Expected Outcome for Successful Degradation |
| PROTAC Integrity | NMR, Mass Spectrometry | Correct chemical structure and purity >95%. |
| PROTAC Solubility | Solubility Assay | Sufficient solubility in assay media. |
| Cell Permeability | Intracellular Mass Spectrometry | Detectable levels of PROTAC inside the cells. |
| E3 Ligase (RNF4) Expression | Western Blot, qPCR | Sufficient expression of RNF4 in the chosen cell line. |
| Proteasome Function | Proteasome Inhibitor (e.g., MG132) Co-treatment | Rescue of target protein degradation. |
| Binary Engagement | SPR, ITC, FP | Measurable binding affinity to both the target protein and RNF4. |
| Ternary Complex Formation | Co-IP, NanoBRET™, AlphaLISA® | Detection of the Target Protein-PROTAC-RNF4 complex. |
| "Hook Effect" | Dose-Response Western Blot | A bell-shaped curve for degradation with an optimal concentration. |
| Target Ubiquitination | In-Cell Ubiquitination Assay | Poly-ubiquitination of the target protein. |
Table 2: Quantitative Analysis of Protein Degradation
| PROTAC Concentration | Normalized Target Protein Level (%) |
| Vehicle Control (0 µM) | 100 |
| 0.001 µM | |
| 0.01 µM | |
| 0.1 µM | |
| 1 µM | |
| 10 µM | |
| DC50 (µM) | |
| Dmax (%) |
Users should populate this table with their experimental data from a dose-response Western blot to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[8][9]
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation [2][8][17]
This protocol is for quantifying target protein levels in cells following treatment with a PROTAC synthesized from this compound.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action for a PROTAC synthesized with this compound.
Caption: A logical workflow for troubleshooting low degradation efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Solubility and Stability in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Proteolysis Targeting Chimeras (PROTACs), specifically focusing on improving their solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have poor solubility in aqueous solutions, even when prepared from a DMSO stock?
A1: PROTACs are often large, complex molecules with high lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space. This inherent hydrophobicity leads to low aqueous solubility.[1][2] When a concentrated DMSO stock of a hydrophobic PROTAC is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the PROTAC to precipitate out of solution.[3]
Q2: Can the choice of E3 ligase ligand affect my PROTAC's solubility?
A2: Yes, the choice of E3 ligase ligand can influence the physicochemical properties of the final PROTAC. For instance, PROTACs based on von Hippel-Lindau (VHL) ligands are often more lipophilic and may exhibit lower aqueous solubility compared to those based on Cereblon (CRBN) ligands.[1] However, the overall solubility is a complex interplay between the target protein ligand, the linker, and the E3 ligase ligand.[1]
Q3: How many freeze-thaw cycles can I subject my PROTAC-in-DMSO stock solution to?
A3: While some studies on general small molecules in DMSO have shown no significant compound loss after multiple freeze-thaw cycles (e.g., 11 to 25 cycles), it is a best practice to minimize these cycles for PROTACs.[4][5][6] DMSO is hygroscopic and can absorb moisture from the atmosphere upon thawing, which can potentially impact the stability and concentration of your PROTAC.[7] It is recommended to aliquot your PROTAC stock solutions into single-use volumes to maintain integrity.
Q4: At what temperature should I store my PROTAC-in-DMSO stock solutions?
A4: For long-term storage, it is generally recommended to store PROTAC-in-DMSO stock solutions at -20°C or -80°C.[8] Short-term storage at 4°C is also possible, but for extended periods, freezing is preferable to minimize potential degradation. Always refer to the manufacturer's specific storage recommendations for your particular PROTAC.
Q5: Are there alternative solvents to DMSO if my PROTAC is insoluble?
A5: Yes, if a PROTAC exhibits poor solubility in DMSO, other organic solvents can be considered, such as Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or ethanol.[9] However, it is crucial to assess the compatibility of these solvents with your specific downstream assays, as they may have higher cytotoxicity or interfere with assay components.[3][9]
Troubleshooting Guides
Issue 1: PROTAC precipitates out of solution upon dilution into aqueous buffer.
This is a common issue when preparing working solutions for in vitro or cell-based assays from a concentrated DMSO stock.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC precipitation.
Possible Causes & Solutions:
-
High Final Concentration: The final concentration of the PROTAC in the aqueous buffer may exceed its kinetic solubility limit.
-
Solution: Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions. If possible, adjust your experiment to use concentrations below this limit.[10]
-
-
Improper Dilution Technique: Rapidly adding the aqueous buffer to the DMSO stock or vice-versa can cause localized high concentrations, leading to precipitation.
-
Suboptimal Buffer Conditions: The pH of the aqueous buffer can significantly impact the solubility of PROTACs with ionizable groups.
-
Solution: Determine the pKa of any ionizable groups in your PROTAC. Adjust the buffer pH to increase the proportion of the more soluble ionized form. For basic groups, a lower pH will increase solubility, while for acidic groups, a higher pH is beneficial.[10]
-
Issue 2: PROTAC appears to be unstable in DMSO stock over time.
Degradation of the PROTAC in the stock solution can lead to inconsistent experimental results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for PROTAC instability in DMSO.
Possible Causes & Solutions:
-
Presence of Water: DMSO is hygroscopic and can absorb water from the atmosphere, which can hydrolyze susceptible functional groups in the PROTAC.[5]
-
Solution: Use anhydrous DMSO to prepare stock solutions.[3] Store DMSO in a desiccator and use a fresh aliquot for preparing sensitive PROTAC stocks.
-
-
Light Exposure: Some PROTACs may be light-sensitive and can degrade upon exposure to light.
-
Solution: Store PROTAC stock solutions in amber vials or protect them from light.[11]
-
-
Reactive Functional Groups: The PROTAC molecule itself may contain moieties that are inherently unstable in DMSO.
Data Presentation: Strategies to Enhance PROTAC Solubility
The following table summarizes various strategies that have been successfully employed to improve the solubility of PROTACs.
| Strategy | Method | Example of Improvement | Reference(s) |
| Chemical Modification | Incorporate polar/ionizable groups | Addition of a dibasic piperazine (B1678402) to a VHL-based PROTAC increased aqueous solubility by 170-fold. | [1][13] |
| Optimize linker | Replacing alkyl or PEG linkers with saturated nitrogen heterocycles (e.g., piperazines, piperidines) can enhance solubility. | [1][14] | |
| Formulation Strategies | Amorphous Solid Dispersions (ASDs) | ASDs of a CRBN PROTAC with HPMCAS showed a 2-fold increase in drug supersaturation. | [2][15] |
| Co-solvents | Using co-solvents like PEG300 and Tween-80 in the formulation can significantly improve solubility in aqueous media. | [3] | |
| Nanoformulations | Encapsulating PROTACs in polymeric nanoparticles (e.g., PLGA-PEG) can improve solubility and delivery. | [14] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the concentration at which a PROTAC begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[10][12]
Materials:
-
PROTAC of interest
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering (e.g., at 620 nm)
Procedure:
-
Prepare PROTAC Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In the 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the aqueous buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant in all wells (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.
-
Data Analysis: Plot the measured turbidity against the PROTAC concentration. The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the baseline.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to assess the efficacy of a PROTAC in degrading its target protein in a cell-based assay.[10][16]
Materials:
-
Cells expressing the target protein and the relevant E3 ligase
-
PROTAC of interest
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (if available). To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control to determine the extent of protein degradation at different PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of RNF4-Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNF4-based degraders. The focus is to address specific issues related to off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RNF4-based degraders?
A1: RNF4-based degraders are typically heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), that co-opt the RNF4 E3 ubiquitin ligase. One end of the degrader binds to the protein of interest (POI), while the other end recruits RNF4. This induced proximity leads to the polyubiquitination of the POI by RNF4, marking it for degradation by the proteasome. RNF4 is a SUMO-targeted ubiquitin ligase (STUbL), meaning it primarily recognizes and ubiquitinates proteins that are post-translationally modified with Small Ubiquitin-like Modifier (SUMO) chains. However, RNF4-based degraders can be designed to target non-SUMOylated proteins for degradation.
Q2: What are the known off-target effects associated with RNF4-based degraders?
A2: A primary concern with current RNF4-based degraders stems from the ligands used to recruit RNF4. For instance, the covalent ligand CCW16 has been shown to be non-selective, binding to a wide range of cellular proteins containing reactive cysteines.[1] This can lead to several off-target effects, including:
-
RNF4-independent degradation of the target protein: The degrader may recruit other E3 ligases, leading to target degradation even in the absence of RNF4. For example, the BRD4 degrader CCW28-3 has been observed to induce BRD4 degradation in an RNF4-independent manner, potentially through a cullin-dependent RING E3 ligase.[2]
-
Degradation of unintended proteins (off-targets): The promiscuous nature of the RNF4 ligand can lead to the degradation of other proteins besides the intended target.
-
Induction of cellular stress pathways: Non-specific covalent modification of cellular proteins can trigger stress responses, such as the induction of ferroptosis, which has been observed with CCW16-based compounds.[1]
Q3: How can I determine if the degradation of my target protein is truly RNF4-dependent?
A3: To validate that the observed degradation is mediated by RNF4, several key experiments should be performed:
-
RNF4 Knockdown or Knockout: The most direct method is to assess the degrader's activity in cells where RNF4 expression has been silenced (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). A significant reduction or abolition of target degradation in these cells compared to wild-type cells confirms RNF4 dependency.[3]
-
Competition Experiments: Co-treatment with a high concentration of the free RNF4 ligand (e.g., CCW16) should compete with the RNF4-based degrader for binding to RNF4, thereby rescuing the degradation of the target protein.
-
Negative Control Degrader: Synthesize a negative control molecule that is structurally similar to your degrader but contains a modification that prevents it from binding to RNF4. This control should not induce target degradation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered with RNF4-based degraders, with a focus on identifying and mitigating off-target effects.
Issue 1: My RNF4-based degrader shows weak or no degradation of the target protein.
This is a common challenge in PROTAC development and can arise from several factors.
-
Workflow for Troubleshooting Weak/No Degradation
Troubleshooting workflow for weak or no degradation.
Issue 2: My target protein is degraded, but I suspect off-target effects.
Given the known promiscuity of some RNF4 ligands, it is crucial to investigate potential off-target effects.
-
Workflow for Investigating Off-Target Effects
Workflow for investigating off-target effects.
Data Presentation
Table 1: Quantitative Proteomics Data for RNF4 Ligand CCW16 Off-Targets
The following table summarizes proteomics data identifying cellular proteins that are covalently modified by the RNF4 ligand CCW16, highlighting its promiscuity. Data is based on competitive activity-based protein profiling (ABPP) experiments.
| Protein | Function | Fold Enrichment (CCW16 vs. DMSO) |
| Peroxiredoxin-1 (PRDX1) | Redox regulation | >10 |
| Peroxiredoxin-2 (PRDX2) | Redox regulation | >10 |
| Thioredoxin (TXN) | Redox regulation | >8 |
| Glutathione S-transferase P (GSTP1) | Detoxification | >5 |
| Multiple others | Various | Variable |
Note: This is a representative summary. The actual number of off-targets is extensive. For a complete list, refer to the source literature.
Experimental Protocols
Protocol 1: Validation of RNF4-Dependent Degradation using siRNA
Objective: To determine if the degradation of a target protein by an RNF4-based degrader is dependent on the presence of RNF4.
Materials:
-
Cells expressing the target protein of interest
-
RNF4-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
RNF4-based degrader and DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute RNF4 siRNA and control siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM, incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, incubate for 20 minutes at room temperature.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 48-72 hours to allow for RNF4 knockdown.
-
-
Degrader Treatment:
-
Replace the media with fresh media containing the RNF4-based degrader at the desired concentration or DMSO as a vehicle control.
-
Incubate for the desired treatment duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize protein lysates and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of the target protein, RNF4 (to confirm knockdown), and a loading control (e.g., GAPDH, β-actin).
-
Expected Results:
-
RNF4-Dependent Degradation: The target protein will be significantly degraded in cells treated with the degrader and control siRNA, but not in cells treated with the degrader and RNF4 siRNA.
-
RNF4-Independent Degradation: The target protein will be degraded in cells treated with the degrader, regardless of whether they were transfected with control or RNF4 siRNA.
Protocol 2: Global Proteomics to Identify Off-Target Effects
Objective: To identify unintended protein degradation targets of an RNF4-based degrader.
Materials:
-
Cells of interest
-
RNF4-based degrader and DMSO (vehicle control)
-
Reagents for cell lysis and protein digestion (e.g., urea, DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for quantitative proteomics)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Cell Treatment: Treat cells with the RNF4-based degrader at a concentration that gives robust on-target degradation and a DMSO vehicle control for a relatively short duration (e.g., 6 hours) to enrich for direct degradation events.
-
Cell Lysis and Protein Digestion:
-
Lyse cells and denature proteins.
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional): For quantitative analysis, label peptides from different treatment conditions with TMT reagents.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify proteins from the mass spectrometry data.
-
Compare protein abundance between the degrader-treated and DMSO-treated samples to identify proteins that are significantly downregulated.
-
Expected Results: A list of proteins whose abundance is significantly decreased upon treatment with the RNF4-based degrader. The intended target should be on this list, and any other significantly downregulated proteins are potential off-targets.
Signaling Pathway and Experimental Workflow Diagrams
-
RNF4-Based PROTAC Mechanism of Action and Potential Off-Targets
Mechanism of RNF4-based PROTACs and potential off-target pathways.
References
Technical Support Center: Strategies to Enhance PROTAC Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on strategies to enhance the formation of the critical ternary complex (Target Protein-PROTAC-E3 Ligase), a key determinant of PROTAC efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the ternary complex, and why is its formation crucial for PROTAC activity?
A1: The ternary complex is the transient structure formed when a PROTAC molecule simultaneously binds to a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase.[1] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The stability and geometry of this complex are critical determinants of a PROTAC's efficacy and selectivity.[1] The formation of a stable ternary complex is a crucial first step in the cascade of events leading to targeted protein degradation.[2]
Q2: What is "cooperativity" in the context of ternary complex formation, and why is it important?
A2: Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[3]
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein, resulting in a more stable ternary complex.[3][4]
-
Negative cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, leading to a less stable ternary complex.[3]
-
No cooperativity (α = 1): The binding events are independent.
High positive cooperativity is desirable as it promotes the formation of a stable ternary complex, which can lead to more efficient ubiquitination and degradation of the target protein.[5][6]
Q3: I am observing a "hook effect" in my experiments. What causes this, and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7]
Troubleshooting the Hook Effect:
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[8]
-
Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity to stabilize the ternary complex over the binary complexes.[7][9]
-
Modify Linker Composition: Incorporating more rigid elements into the linker, such as piperazine (B1678402) or triazole rings, can modulate conformational flexibility and potentially reduce the hook effect.[10]
Troubleshooting Guide: Poor Ternary Complex Formation
Problem: My PROTAC shows weak or no degradation of the target protein, and I suspect poor ternary complex formation.
This is a common challenge that can often be traced back to the design of the PROTAC, particularly the linker. Here are potential causes and troubleshooting steps:
Issue 1: Suboptimal Linker Design
The linker is a critical component that bridges the target protein and the E3 ligase.[9] Its length, rigidity, and attachment points significantly influence the stability and productivity of the ternary complex.[][]
Potential Causes & Troubleshooting Steps:
-
Incorrect Linker Length:
-
Too Short: May cause steric hindrance, preventing the target protein and E3 ligase from coming together.[9][]
-
Too Long: Can lead to an unstable and transient ternary complex with inefficient ubiquitination.[9][]
-
Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., using different numbers of polyethylene (B3416737) glycol (PEG) or alkyl units) to empirically determine the optimal length.[9][10]
-
-
Inappropriate Linker Rigidity:
-
Too Flexible: May not sufficiently pre-organize the binding elements for efficient ternary complex formation.[13]
-
Too Rigid: May not allow for the necessary conformational adjustments required for a productive complex.
-
Solution: Incorporate rigid elements like piperazine or piperidine (B6355638) rings to reduce flexibility or use more flexible linkers like PEG chains to increase it.[9][13]
-
-
Unfavorable Attachment Points:
-
The points where the linker connects to the target-binding warhead and the E3 ligase ligand can dictate the orientation of the proteins in the ternary complex.[9]
-
Solution: Modify the linker attachment points to solvent-exposed regions of the ligands that do not interfere with protein binding.[9] Computational modeling can help predict optimal attachment sites.[14]
-
Workflow for Optimizing PROTAC Linker Design
Caption: A workflow for the rational design and optimization of PROTAC linkers.
Experimental Protocols for Assessing Ternary Complex Formation
A variety of biophysical and cellular assays can be used to characterize ternary complex formation.[15][16] The choice of assay depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or confirmation of complex formation in a cellular environment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (kon, koff) and affinity (KD) of biomolecular interactions.[17]
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., VHL complex) onto a sensor chip.[17]
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.[17]
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC.[17] Inject these solutions over the E3 ligase-immobilized surface to measure the kinetics of ternary complex formation.[17]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants. The cooperativity factor (α) can be calculated by dividing the binary KD by the ternary KD.[9]
SPR Experimental Workflow
Caption: A typical workflow for analyzing PROTAC ternary complex formation using SPR.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of an interaction, providing a complete thermodynamic profile.[]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.
Methodology:
-
Binary Binding (PROTAC to E3 Ligase): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell.
-
Binary Binding (PROTAC to Target Protein): Titrate the PROTAC into a solution of the target protein.
-
Ternary Complex Formation: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
Data Analysis: Analyze the titration curves to determine the thermodynamic parameters for each interaction. The cooperativity factor (α) can be calculated from the binding affinities.[9]
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET™ is a live-cell assay that measures protein-protein interactions in real-time.[19]
Objective: To confirm and quantify ternary complex formation within living cells.
Methodology:
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase fused to HaloTag® (the acceptor) in cells.[19]
-
Labeling: Add the HaloTag® ligand (the acceptor fluorophore) to the cells.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: An increase in the BRET ratio indicates the formation of the ternary complex.[7]
NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET™ assay for detecting ternary complex formation.
Quantitative Data Summary
The following tables summarize key parameters for well-characterized PROTACs, providing a reference for expected values in experimental setups.
Table 1: Biophysical Parameters of Ternary Complex Formation for MZ1
| Parameter | Binary Interaction (MZ1:VHL) | Binary Interaction (MZ1:Brd4BD2) | Ternary Complex (VHL:MZ1:Brd4BD2) | Reference |
| SPR KD | 29 nM | 1 nM | - | [20] |
| ITC KD | 66 nM | 4 nM | - | [20] |
| Cooperativity (α) - ITC | - | - | 15 | [20] |
| Cooperativity (α) - SPR | - | - | 26 | [20] |
Table 2: Comparison of PROTACs ACBI1 and PROTAC 1 for SMARCA2 Degradation
| PROTAC | Binary KD (vs SMARCA2) | Binary KD (vs VHL) | Cooperativity (α) | Degradation Efficacy | Reference |
| ACBI1 | Weaker Affinity | Weaker Affinity | 26 | More Stable Ternary Complex | [4] |
| PROTAC 1 | Stronger Affinity | Stronger Affinity | 3.2 | Less Stable Ternary Complex | [4] |
Note: This table illustrates that higher cooperativity can lead to a more stable ternary complex and potentially better degradation, even with weaker binary affinities.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. profiles.foxchase.org [profiles.foxchase.org]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. 三重複合体の形成 [promega.jp]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Technical Support Center: Managing Steric Hindrance in PROTAC Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during PROTAC design and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and why is it a concern?
A1: In PROTACs, steric hindrance refers to the spatial arrangement of atoms that prevents the formation of a stable and productive ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[1] This can occur due to clashes between the POI and the E3 ligase, or between the PROTAC linker and the proteins.[1][2] Steric hindrance is a major concern because it can lead to reduced degradation efficiency (higher DC50, lower Dmax) or complete loss of activity.[3]
Q2: What are the common indicators that steric hindrance might be negatively impacting my PROTAC's performance?
A2: Common signs of steric hindrance issues include:
-
Weak or no detectable ternary complex formation in biophysical assays (e.g., SPR, ITC, FRET).[1]
-
A significant "hook effect" at high PROTAC concentrations, where the formation of unproductive binary complexes dominates over the ternary complex.[1]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, despite good binary binding affinities of the PROTAC to the target protein and the E3 ligase.[1]
-
Discrepancies between in vitro binding data and cellular degradation activity.[1]
Q3: How does the PROTAC linker's properties influence steric hindrance?
A3: The linker is a critical component in managing steric hindrance.[2][4] Its length, composition, and attachment points are key factors:
-
Linker Length: An inappropriate linker length can lead to steric clashes. A linker that is too short may not allow the two proteins to come together, while a linker that is too long may not effectively bring them into proximity for ubiquitination.[2][5][6]
-
Linker Composition: The chemical makeup of the linker affects its flexibility and conformation. Rigid linkers can reduce the number of non-productive conformations, while flexible linkers like PEG can sometimes help overcome minor steric clashes.[3]
-
Attachment Points: The points where the linker connects to the POI and E3 ligase ligands are crucial. Altering the attachment site can change the relative orientation of the recruited proteins and alleviate steric clashes.[1]
Q4: Can switching the E3 ligase help overcome steric hindrance?
A4: Yes, switching to a different E3 ligase can be a viable strategy. Different E3 ligases have distinct surface topographies and may offer a more favorable protein-protein interface with the target protein, thereby reducing steric clashes.[3]
Troubleshooting Guides
Problem 1: My PROTAC has good binding affinity to both the target protein and the E3 ligase, but it shows poor degradation in cells.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation due to Steric Hindrance | 1. Assess Ternary Complex Formation: Use biophysical assays like SPR, ITC, or FRET to directly measure the formation and stability of the ternary complex.[1] 2. Optimize Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., shorter and longer versions of the current linker) and evaluate their degradation activity.[2][5] 3. Modify Linker Attachment Points: If structurally feasible, change the point of attachment of the linker on either the POI ligand or the E3 ligase ligand to alter the vector and potentially avoid clashes.[1] |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Evaluate the molecular weight, lipophilicity (cLogP), and polar surface area (TPSA) of your PROTAC.[5] 2. Perform Cell Permeability Assays: Use assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 assays to measure cell permeability. 3. Modify Linker Composition: Introduce more hydrophilic or hydrophobic moieties into the linker to improve solubility and permeability.[4] |
| Low E3 Ligase Expression in the Cell Line | 1. Check E3 Ligase Expression: Use Western blot or qPCR to confirm that the chosen cell line expresses sufficient levels of the recruited E3 ligase.[7] 2. Switch Cell Lines: Test the PROTAC in a cell line known to have high expression of the target E3 ligase. |
Problem 2: I observe a very strong "hook effect" with my PROTAC, limiting its effective concentration range.
| Possible Cause | Troubleshooting Steps |
| Poor Cooperativity in Ternary Complex Formation | 1. Measure Cooperativity (α): Use biophysical assays to determine the cooperativity of ternary complex formation. A low cooperativity value (α < 1) indicates that the binding of one protein partner hinders the binding of the other, which can be due to steric hindrance.[1] 2. Rational Design to Improve Protein-Protein Interactions: Use computational modeling to predict the ternary complex structure and identify potential modifications to the PROTAC that could introduce favorable contacts between the POI and the E3 ligase.[1] |
| High PROTAC Concentration Leading to Dominant Binary Complex Formation | 1. Careful Dose-Response Analysis: Perform a detailed dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation before the hook effect becomes prominent.[1] |
Data Presentation: Impact of Linker Properties on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Effect of Alkyl Linker Length on TBK1 Degradation [4]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 12-29 | Submicromolar | >90% (optimal at 21 atoms) |
Table 2: Influence of PEG Linker Length on ERα Degradation [8][9]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 12 | ~100 | ~70 |
| 16 | ~10 | >90 |
| 20 | ~50 | ~80 |
| 24 | >100 | ~60 |
Table 3: Comparison of Linker Composition for BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl Chain | 50-100 | ~85 |
| PROTAC B | PEG Chain | 10-50 | >90 |
| PROTAC C | Rigid Piperazine | 5-20 | >95 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cultured cells following PROTAC treatment.[10][11]
Materials:
-
Cultured cells expressing the target protein and E3 ligase
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the dose-response relationship.[11]
-
Include a vehicle-only control (e.g., DMSO). The final DMSO concentration should not exceed 0.1%.[11]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[][13]
Materials:
-
SPR instrument and sensor chips (e.g., Series S Sensor Chip SA for biotinylated protein capture)
-
Purified, biotinylated E3 ligase complex (e.g., VHL or CRBN)
-
Purified target protein (POI)
-
PROTAC stock solution (in DMSO)
-
SPR running buffer (e.g., HBS-EP+)
Methodology:
-
E3 Ligase Immobilization:
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to a desired response level (e.g., ~100 RU).
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Binary Interaction Analysis (PROTAC to POI):
-
This can be done by immobilizing the POI and injecting the PROTAC, or in solution if one of the proteins is tagged for capture.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
Alternatively, inject the POI alone to assess its direct interaction with the E3 ligase (which is often negligible).
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the affinity of the POI to the E3 ligase in the presence and absence of the PROTAC. Positive cooperativity (α > 1) indicates that the PROTAC stabilizes the ternary complex.
-
Mandatory Visualizations
Caption: PROTAC mechanism and points of steric hindrance.
Caption: Troubleshooting workflow for poor PROTAC performance.
Caption: Logical relationship of linker properties to PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Cell Permeability of CCW16-C4-NHBoc Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of CCW16-C4-NHBoc derivatives.
Troubleshooting Guide
Researchers may encounter several issues when developing this compound derivatives with poor cell permeability. This guide offers a structured approach to identifying and resolving these common problems.
Issue 1: Low Apparent Permeability (Papp) in Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that assesses the passive permeability of a compound.[1][2] Low Papp values in this assay suggest that the compound has poor passive diffusion characteristics.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Donor Well | Visually inspect the donor wells post-experiment. If precipitation is observed, consider decreasing the initial compound concentration.[3] |
| High Affinity for Artificial Membrane | Analyze the amount of compound remaining in the membrane after the assay. High retention suggests strong membrane affinity, which may not correlate with high translocation.[3] |
| Incorrect Buffer pH | Ensure the pH of the donor and acceptor buffers is appropriate to favor the neutral, more permeable form of your compound.[3] |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes human colon adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium, providing insights into both passive and active transport mechanisms.[4][5]
| Potential Cause | Troubleshooting Steps |
| Active Efflux by Transporters | A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that the compound is likely a substrate of efflux pumps like P-glycoprotein (P-gp).[3] |
| Confirmation of P-gp Substrate Activity | Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio will confirm that your compound is a P-gp substrate.[4] |
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their cell permeability a concern?
This compound is a building block used in the synthesis of molecules for targeted protein degradation, specifically PROTACs (Proteolysis-Targeting Chimeras).[6] These derivatives are often large molecules, and their ability to cross the cell membrane to reach intracellular targets is crucial for their therapeutic efficacy. Poor cell permeability can lead to reduced biological activity in cell-based assays.
Q2: How can I predict the cell permeability of my this compound derivative?
While experimental validation is essential, you can use computational models and established principles like Lipinski's "Rule of Five" as a preliminary guide.[7] Key parameters to consider are:
-
Molecular Weight: Lower molecular weight is generally favored.
-
Lipophilicity (logP): An optimal range is crucial; very high lipophilicity can lead to poor solubility and high membrane retention.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.[7]
-
Number of Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds can improve permeability.[7]
Q3: What are the recommended in vitro assays for evaluating the permeability of this compound derivatives?
A tiered approach is recommended:
-
PAMPA: A good initial, high-throughput screen for passive permeability.[1][2]
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive assessment, including both passive and active transport mechanisms.[4][8]
Q4: What strategies can I employ to improve the cell permeability of my derivatives?
Several chemical modification strategies can be explored:
-
Reduce Molecular Size and Polarity: Where possible, simplify the structure to reduce molecular weight and polar surface area.[7]
-
Incorporate Permeability-Enhancing Moieties: The addition of certain chemical groups can improve membrane interactions.
-
Formulation Strategies: The use of permeation enhancers or lipid-based delivery systems can facilitate absorption.[9]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general framework for assessing passive permeability.
-
Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) and allow the solvent to evaporate.[3][10]
-
Prepare Compound Solutions: Dissolve the this compound derivatives in a suitable buffer (e.g., PBS, pH 7.4) with a minimal amount of a co-solvent like DMSO to ensure solubility.[10]
-
Load the Plates: Add the compound solution to the donor wells and fresh buffer to the acceptor plate wells.[3]
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer.[3]
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the compound concentration in both donor and acceptor wells using a suitable analytical method like LC-MS/MS.[2]
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay Protocol
This protocol outlines the steps for assessing both passive and active transport.
-
Cell Culture: Culture Caco-2 cells on semipermeable supports in multi-well plates until they form a confluent monolayer.[4]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[3][4]
-
Prepare Dosing Solutions: Dissolve the this compound derivatives in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[3]
-
Transport Experiment (Apical to Basolateral):
-
Transport Experiment (Basolateral to Apical for Efflux):
-
Repeat the experiment by adding the dosing solution to the basolateral side and sampling from the apical side.[12]
-
-
Sample Analysis: Quantify the compound concentration in the collected samples using a validated analytical method (e.g., LC-MS/MS).[4]
-
Data Calculation: Calculate the Papp values for both directions and determine the efflux ratio.[5]
Visualizations
A typical experimental workflow for assessing and improving cell permeability.
A logical troubleshooting workflow for addressing low cell permeability.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. CCW16-C4-BocNH 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Expanding the Arsenal of Targeted Protein Degradation: A Comparative Guide to RNF4 E3 Ligase Ligands
For researchers, scientists, and drug development professionals, the landscape of targeted protein degradation (TPD) is rapidly evolving. The discovery of novel E3 ligase recruiters beyond the well-established VHL and CRBN is a critical frontier. This guide provides a detailed comparison of CCW16-C4-NHBoc, a derivative of the first-in-class RNF4 E3 ligase ligand CCW16, and contextualizes its performance against other E3 ligase recruiting molecules.
Introduction to RNF4 in Targeted Protein Degradation
RING Finger Protein 4 (RNF4) is an E3 ubiquitin ligase that plays a crucial role in cellular processes by recognizing and ubiquitinating poly-SUMOylated proteins, thereby targeting them for proteasomal degradation.[1][2] The development of ligands that can hijack RNF4 for TPD offers a new avenue to degrade proteins of interest, potentially overcoming resistance mechanisms associated with VHL- and CRBN-based degraders and expanding the scope of targetable proteins.[3][4]
CCW16 emerged as a pioneering covalent ligand for RNF4, discovered through an activity-based protein profiling (ABPP) screen.[4][5][6] this compound is a ready-to-use building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), incorporating the CCW16 warhead, a C4 linker, and a Boc-protected amine for straightforward conjugation to a target protein ligand.
In-Depth Analysis of the RNF4 Ligand CCW16
CCW16 is a chloroacetamide-containing small molecule that covalently modifies cysteine residues C132 and C135 within the RING domain of RNF4.[5][6] This covalent binding allows for the recruitment of RNF4 to a target protein when CCW16 is incorporated into a PROTAC.
A key example of its application is the PROTAC CCW 28-3 , which links CCW16 to the BET bromodomain inhibitor JQ1.[1][6] This bifunctional molecule was designed to induce the degradation of the BET family protein BRD4.[1][6] Studies have shown that CCW 28-3 can successfully degrade BRD4 in a manner that is dependent on both the proteasome and the presence of RNF4.[3][6][7] However, it has been noted that the degradation efficiency of CCW 28-3 is modest compared to highly optimized degraders like the VHL-based MZ1.[8]
Recent investigations have also highlighted that CCW16 is a non-selective covalent ligand, reacting with a broad range of cysteine-containing proteins in cells.[9][10] This lack of selectivity can lead to off-target effects, and interestingly, has been shown to induce ferroptotic cell death independently of RNF4 by targeting proteins like peroxiredoxins.[9][10] This underscores the need for further optimization and the development of more selective RNF4 recruiters.
Performance Data of RNF4 and Other E3 Ligase Ligands
The following table summarizes the performance of CCW16 and its derived PROTAC, CCW 28-3. For a broader perspective, data for Nimbolide, a covalent recruiter of the RNF114 E3 ligase, and its derived PROTAC are also included as a comparison to another covalently targeted E3 ligase.
| E3 Ligase | Ligand/PROTAC | Ligand Type | Target Protein | IC50 (Ligand vs. E3) | DC50 (PROTAC) | Dmax (PROTAC) | Cell Line |
| RNF4 | CCW16 | Covalent | - | 1.8 µM[4][11] | - | - | - |
| RNF4 | CCW 28-3 | Covalent | BRD4 | 0.54 µM[3][11] | Dose-dependent degradation observed | >50% at 10 µM | 231MFP |
| RNF114 | Nimbolide | Covalent | - | - | - | - | - |
| RNF114 | XH2 (Nimbolide-JQ1) | Covalent | BRD4 | - | Partial degradation at 1-10 µM | ~40% at 1 µM | 231MFP |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key protocols used in the characterization of RNF4 ligands.
Activity-Based Protein Profiling (ABPP) for Ligand Discovery and Potency
ABPP is a powerful chemoproteomic technique used to identify and characterize enzyme function and ligand binding directly in complex biological systems. For the discovery of RNF4 ligands, a competitive ABPP approach was utilized.
-
Protein Incubation: Recombinant human RNF4 protein is pre-incubated with the covalent ligands (e.g., CCW16) for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Probe Labeling: A broad-spectrum, cysteine-reactive fluorescent probe (e.g., iodoacetamide-rhodamine) is then added to the mixture. This probe labels the remaining accessible cysteine residues on RNF4.
-
SDS-PAGE and In-Gel Fluorescence: The protein mixture is resolved by SDS-PAGE. The gel is then scanned for fluorescence. A potent covalent ligand will outcompete the fluorescent probe for binding to the cysteine residues, resulting in a decrease in the fluorescent signal for the RNF4 protein band.
-
IC50 Determination: By testing a range of ligand concentrations, the IC50 value, which represents the concentration of the ligand required to block 50% of the probe labeling, can be calculated through densitometry analysis of the fluorescent bands.[1]
Western Blotting for Protein Degradation Assays
This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.
-
Cell Treatment: Cancer cell lines (e.g., 231MFP breast cancer cells) are treated with the PROTAC (e.g., CCW 28-3) at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-BRD4). A primary antibody against a loading control protein (e.g., actin or GAPDH) is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Analysis: The resulting light signal is captured, and the band intensities are quantified. The level of the target protein is normalized to the loading control to determine the extent of degradation.
Visualizing the Mechanisms
Diagrams help to clarify complex biological processes and experimental designs.
Caption: Mechanism of BRD4 degradation by the RNF4-recruiting PROTAC CCW 28-3.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Conclusion and Future Outlook
This compound provides a valuable chemical tool for researchers exploring RNF4-mediated targeted protein degradation. As the first-in-class covalent recruiter for RNF4, it has been instrumental in validating this E3 ligase as a viable target for TPD. The derived PROTAC, CCW 28-3, successfully demonstrates RNF4-dependent degradation of BRD4.
However, the field must address the significant challenge of selectivity. The off-target reactivity of CCW16 highlights the need for the development of second-generation RNF4 ligands with improved specificity to minimize potential toxicity and confounding biological effects. Future research will likely focus on screening for novel RNF4 recruiters, both covalent and non-covalent, and optimizing existing scaffolds to enhance potency and selectivity. The expansion of the E3 ligase recruiter toolbox remains a key objective in realizing the full therapeutic potential of targeted protein degradation.
References
- 1. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimics Natural Product Function - OAK Open Access Archive [oak.novartis.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to RNF4, VHL, and CRBN-based PROTACs for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand, which determines which of the over 600 human E3 ubiquitin ligases is hijacked to tag the protein of interest for degradation. Among the most extensively studied and utilized E3 ligases in PROTAC development are the Ring Finger Protein 4 (RNF4), von Hippel-Lindau (VHL), and Cereblon (CRBN).
This guide provides a comprehensive comparison of RNF4, VHL, and CRBN-based PROTACs, offering insights into their mechanisms of action, substrate specificities, and performance characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and application of PROTAC technologies.
Overview of E3 Ligase-based PROTACs
RNF4-based PROTACs: RNF4 is a member of the SUMO-targeted ubiquitin ligase (STUbL) family. It primarily recognizes and ubiquitinates proteins that have been post-translationally modified with small ubiquitin-like modifier (SUMO) chains, often leading to their proteasomal degradation.[1][2] More recent studies have indicated that RNF4 can also bind to and stabilize phosphorylated oncoproteins in a SUMOylation-independent manner.[3] The development of ligands for RNF4 has expanded the toolbox for PROTACs, offering a distinct mechanism for targeting proteins involved in processes regulated by SUMOylation and phosphorylation.[4]
VHL-based PROTACs: The von Hippel-Lindau E3 ligase complex is a key regulator of the hypoxia-inducible factor 1α (HIF-1α). Under normal oxygen conditions, VHL recognizes a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and degradation.[5] VHL-based PROTACs mimic this natural recognition process, with ligands designed to bind to the same pocket on VHL. VHL is predominantly located in the cytoplasm.[]
CRBN-based PROTACs: Cereblon is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[5] Ligands for CRBN, such as thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), can modulate the substrate specificity of the ligase, inducing the degradation of "neo-substrates" that are not its natural targets.[7] CRBN is ubiquitously expressed in many tissues and can be found in both the nucleus and the cytoplasm.[]
Performance Comparison
The choice of E3 ligase can significantly impact the potency, selectivity, and pharmacokinetic properties of a PROTAC. Below is a comparative summary of RNF4, VHL, and CRBN-based PROTACs based on available experimental data.
| Feature | RNF4-based PROTACs | VHL-based PROTACs | CRBN-based PROTACs |
| Mechanism of Substrate Recognition | Primarily recognizes SUMOylated proteins; can also recognize phosphorylated proteins.[1][2][3] | Recognizes specific structural motifs, often mimicking the hydroxylated proline of HIF-1α.[5] | Ligand-induced neo-morphic interface on CRBN recognizes specific structural motifs on the target protein.[7] |
| Substrate Scope | Potentially broad, targeting proteins regulated by SUMOylation or specific phosphorylation events.[3] | Generally considered to have a narrower and more specific substrate scope due to the defined binding pocket.[] | Can be broad and is influenced by the specific CRBN ligand and linker used; known to have off-target effects on zinc finger transcription factors.[][7] |
| Tissue Expression | Broadly expressed in various tissues.[8] | Widely expressed, with particularly high levels in the kidney.[][8] | Ubiquitously expressed in most tissues.[][8] |
| Subcellular Localization | Primarily nuclear. | Predominantly cytoplasmic.[] | Nuclear and cytoplasmic.[] |
| Known Advantages | - Unique mechanism targeting SUMOylated or phosphorylated proteins.- Potential for high selectivity based on post-translational modifications. | - Well-characterized binding site.- Generally high selectivity and lower off-target effects compared to CRBN.- VHL-based PROTACs can exhibit improved solubility. | - Broad applicability to a wide range of targets.- Well-established ligands (IMiDs) with known clinical profiles.- Can target both nuclear and cytoplasmic proteins. |
| Known Disadvantages | - Relatively newer in the PROTAC field with fewer developed ligands.- Potential for complex biology due to interplay with SUMOylation and phosphorylation pathways. | - May have limited activity in VHL-deficient cancers.- The requirement for a specific binding motif might limit the range of targetable proteins. | - Prone to off-target degradation of endogenous zinc finger proteins.- Activity can be dependent on CRBN expression levels, which can vary across cell types and disease states.[8] |
Quantitative Performance Data
The following tables summarize quantitative data for the degradation efficiency of various PROTACs, as measured by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). It is important to note that these values are highly dependent on the specific target protein, cell line, and experimental conditions, and direct comparisons across different studies should be made with caution.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CCW 28-3 | RNF4 | BRD4 | 231MFP | Not explicitly stated, but significant degradation at 1 µM | >75 | [4] |
| MZ1 | VHL | BRD4 | MV4-11 | <100 | >90 | [9] |
| VHL-JQ1 | VHL | TNBC cell lines | ~10-100 | >90 | [10] | |
| dBET1 | CRBN | MV4-11 | <100 | >90 | [9] | |
| ARV-825 | CRBN | Burkitt's Lymphoma | <1 | >90 | [1] | |
| CRBN-JQ1 | CRBN | TNBC cell lines | ~100-1000 | >75 | [10] |
Table 2: Performance of Other PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| XH2 | RNF114 (related RING finger protein) | BRD4 | 231MFP | 30 | ~90 | [11] |
| Compound 14a | VHL (degrades CRBN) | CRBN | HeLa | 200 | 98 | [5] |
| NC-1 | CRBN | BTK | Mino | 2.2 | 97 | [12] |
| IR-1 | CRBN | BTK | Mino | <10 | >90 | [12] |
| RC-3 | CRBN | BTK | Mino | <10 | >90 | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of action for RNF4, VHL, and CRBN-based PROTACs.
Caption: General experimental workflow for comparing PROTAC efficacy.
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Seeding and Treatment: Plate cells at a suitable density in multi-well plates and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load equal quantities onto an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To detect the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC for a time point optimal for ternary complex formation (often shorter than for degradation). Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or a tagged version of the E3 ligase, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
3. In-Cell Ubiquitination Assay
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in a high-molecular-weight smear for the target protein indicates polyubiquitination.
-
4. Cell Viability Assay
-
Objective: To assess the functional consequence of target protein degradation on cell proliferation and survival.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo.
-
Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against PROTAC concentration to determine the IC50 value.
-
Conclusion
The selection of an E3 ligase is a critical decision in the design of a PROTAC, with significant implications for its therapeutic potential. RNF4, VHL, and CRBN each present a unique set of advantages and disadvantages. RNF4 offers a novel mechanism for targeting proteins based on their post-translational modifications. VHL-based PROTACs are often characterized by their high selectivity, while CRBN-based PROTACs provide broad applicability but may have more off-target effects. A thorough understanding of the target protein's biology, its subcellular localization, and the expression profile of the E3 ligases in the target tissue is paramount for the rational design of effective and safe protein degraders. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different PROTAC strategies.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of nuclear oncoproteins by RNF4 and the ubiquitin system in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNF4-Dependent Oncogene Activation by Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validation of RNF4 Engagement by a CCW16-C4-NHBoc-based PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ring Finger Protein 4 (RNF4) using the covalent ligand CCW16. The CCW16-C4-NHBoc-based PROTAC was developed to hijack the ubiquitin-proteasome system to achieve targeted degradation of RNF4, a key regulator in DNA damage repair and protein stability.
Recent studies, however, have revealed that while this PROTAC successfully engages RNF4, it unexpectedly fails to induce its degradation. Instead, it triggers an RNF4-independent cellular response, highlighting critical considerations for PROTAC design and validation. This guide will objectively present the experimental data validating the engagement and the subsequent off-target effects, comparing these findings with alternative methodologies for modulating RNF4 activity.
Performance Comparison: this compound-based PROTAC vs. Alternative Approaches
The following table summarizes the performance of the this compound-based PROTAC in key validation assays and contrasts it with expected outcomes for a successful degrader and alternative RNF4-targeting technologies.
| Feature | This compound-based PROTAC for RNF4 Degradation | Expected Outcome for a Successful RNF4 Degrader PROTAC | Alternative Approach: Antibody RING-Mediated Destruction (ARMeD) |
| Target Engagement | Confirmed: Covalent binding to RNF4 demonstrated. | Confirmed: Reversible or covalent binding to RNF4. | Confirmed: Nanobody-mediated binding to the target protein. |
| Ternary Complex Formation | Not explicitly demonstrated to form a productive complex for degradation. | Formation of a stable and productive RNF4-PROTAC-E3 ligase ternary complex. | Not applicable; the RING domain is directly fused to the nanobody. |
| RNF4 Degradation | Inactive: No degradation of RNF4 observed in multiple cell lines. | Active: Significant and dose-dependent reduction of RNF4 protein levels. | Active: Induces rapid and specific degradation of the target protein. |
| Mechanism of Action | Induces ferroptosis in an RNF4-independent manner due to the high reactivity of the covalent warhead. | Hijacks the ubiquitin-proteasome system to induce RNF4 ubiquitination and subsequent degradation. | Fuses the RNF4 RING domain to a nanobody, creating a specific E3 ligase that ubiquitinates the target for degradation.[1] |
| Cellular Outcome | Upregulation of ferroptotic markers (e.g., HMOX1) and increased lipid peroxidation, leading to cell death. | Phenotypes consistent with RNF4 loss-of-function, such as altered DNA damage response. | Specific depletion of the target protein, allowing for functional studies. |
Experimental Validation of the this compound-based PROTAC
The validation of the CCW16-based PROTAC involved a series of assays to assess its ability to engage RNF4 and induce its degradation.
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA): This assay is used to confirm that the PROTAC binds to its target protein in a cellular context. The principle is that ligand binding can alter the thermal stability of the target protein.
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Competition with a PROTAC for binding to the target results in a decrease in the BRET signal.
Ternary Complex Formation and Degradation Assays
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex (RNF4-PROTAC-E3 ligase) within cells.
Western Blotting: This is a standard method to quantify the levels of a specific protein. In the context of PROTACs, it is used to measure the degradation of the target protein (RNF4) after treatment with the PROTAC.
Quantitative Mass Spectrometry: This provides a more comprehensive and unbiased view of changes in the proteome upon PROTAC treatment, confirming target degradation and identifying potential off-target effects.
Experimental Protocols
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound-based PROTAC at the desired concentration and incubate for a specified time (e.g., 1-2 hours). Include a vehicle-treated control.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by Western blotting using an anti-RNF4 antibody to detect the amount of soluble RNF4 at each temperature. A shift in the melting curve for the PROTAC-treated samples compared to the control indicates target engagement.
Detailed Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Seed cells transiently expressing an RNF4-NanoLuc® fusion protein in a white, 96-well plate.
-
Compound and Tracer Addition: Add the this compound-based PROTAC at various concentrations to the wells. Then, add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoGlo® substrate to all wells. Read the plate on a luminometer equipped with filters to detect both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates competition for binding to RNF4.
Detailed Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Cell Treatment and Lysis: Treat cells with the this compound-based PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against RNF4 or the recruited E3 ligase (e.g., VHL or CRBN) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against RNF4, the E3 ligase, and ubiquitin to detect the presence of the ternary complex.
Visualizing the Underlying Biology
To better understand the intended mechanism of the PROTAC and the biological context of RNF4, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Intended mechanism of action for the RNF4-targeting PROTAC.
Caption: RNF4's role as a SUMO-targeted ubiquitin ligase (STUbL) in the DNA damage response.
Caption: A typical experimental workflow for validating a PROTAC's activity.
References
Comparative analysis of different linker compositions in PROTACs
A deep dive into the chemical bridge of Proteolysis Targeting Chimeras (PROTACs) reveals its profound impact on their effectiveness, selectivity, and therapeutic potential. This guide offers a comparative analysis of common linker types, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's performance, profoundly influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[1][2]
This guide provides an objective comparison of the most common PROTAC linker compositions—Polyethylene Glycol (PEG), alkyl, and rigid linkers—supported by quantitative experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.[1]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact a PROTAC's biological activity. The length, chemical nature, and rigidity of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.[1]
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| PEG Linkers | Repetitive ethylene (B1197577) glycol units | Enhance solubility and cell permeability.[3][4] | Can sometimes lead to weaker degradation compared to alkyl chains of similar length.[2] |
| Alkyl Linkers | Hydrocarbon chains | Synthetically accessible and allow for systematic variation in length.[5] Offer a high degree of conformational flexibility.[4] | Hydrophobicity can negatively impact solubility.[5] Increased risk of oxidative metabolism.[6][] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[1][2] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[1][3] Can improve metabolic stability.[1] | May be more synthetically challenging.[1][4] Reduced flexibility can sometimes hinder optimal ternary complex formation.[1] |
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[1][5] The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.
Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparison of Thalidomide-Based PROTACs Targeting BRD4 [8]
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | Not Specified | 0.1 - 0.3 | >90 |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 |
| PROTAC with 2 PEG units | Thalidomide | PEG | BRD4 | H661 | >5000 | <10 |
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting BTK
Data synthesized from published literature.[9]
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| P-PROTAC 1 | Pomalidomide | PEG | 8 | 15 | >95 |
| P-PROTAC 2 | Pomalidomide | PEG | 11 | 5 | >95 |
| P-PROTAC 3 | Pomalidomide | Alkyl | 10 | 25 | >90 |
| P-PROTAC 4 | Pomalidomide | Alkyl/Aromatic | 12 | 8 | >95 |
Table 3: Comparison of VHL-Based PROTACs Targeting TBK1 [2][5]
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| V-PROTAC 1 | VH032 | Alkyl/Ether | < 12 | No degradation | - |
| V-PROTAC 2 | VH032 | Alkyl/Ether | 12-29 | Submicromolar | >90 |
| V-PROTAC 3 (Optimal) | VH032 | Alkyl/Ether | 21 | 3 | 96 |
| V-PROTAC 4 | VH032 | Alkyl/Ether | 29 | 292 | 76 |
Visualizations
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.[1]
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[8][10][11]
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.[11] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11] Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[8][11] Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10] Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[5][10] Calculate DC50 and Dmax values from a dose-response curve.[5][10]
Protocol 2: HiBiT/NanoBRET Assay for Live-Cell Protein Degradation
This bioluminescent method offers a sensitive and quantitative approach for high-throughput measurement of protein degradation in real-time.
-
Cell Line Generation: Engineer a cell line to express the target protein endogenously tagged with the 11-amino-acid HiBiT peptide.
-
Cell Plating and Treatment: Plate the engineered cells in a white, opaque 96-well or 384-well plate. Treat cells with serial dilutions of the PROTAC compounds.
-
Lysis and Detection: At the desired time point, add a lysis and detection reagent containing the LgBiT protein. The LgBiT protein will bind to the HiBiT tag on the target protein to form a functional NanoBiT luciferase, generating a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged target protein remaining in the cells. Normalize the data to vehicle-treated controls and plot dose-response curves to determine DC50 and Dmax values.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a biophysical technique used to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[11]
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[10]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure its binding affinity (KD).[10][11] In a separate experiment, inject the target protein over a fresh channel to confirm no non-specific binding.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[11] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[11]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.[11] This can provide insights into the cooperativity of the system.[11]
Conclusion
The linker is a critical component in PROTAC design, profoundly influencing the molecule's overall performance.[2] Its length, composition, and rigidity must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.[3][6] While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve physicochemical properties, rigid linkers may provide better pre-organization for ternary complex formation.[1][3][4] The optimal linker is target-specific and must be determined empirically through the synthesis and evaluation of a focused library of compounds.[2][3] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and optimization of next-generation PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity of RNF4-Targeting Degraders
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention, particularly for previously "undruggable" targets. At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that co-opt the cell's natural protein disposal machinery. The choice of E3 ubiquitin ligase recruited by a degrader is a critical determinant of its efficacy and, most importantly, its selectivity. While much of the field has focused on established E3 ligases like VHL and CRBN, Ring Finger Protein 4 (RNF4) has emerged as a promising alternative with a distinct mechanism of action. This guide provides a comprehensive comparison of RNF4-targeting degraders, focusing on the assessment of their selectivity and presenting supporting experimental data and protocols.
RNF4: A SUMO-Targeted E3 Ligase
RNF4 is a SUMO-targeted ubiquitin E3 ligase (STUbL) that plays a pivotal role in the DNA damage response (DDR).[1][2] Unlike VHL and CRBN, which typically recognize specific hydroxylation or structural motifs on their substrates, RNF4 targets proteins that have been post-translationally modified with Small Ubiquitin-like Modifier (SUMO) chains.[1][2] This unique targeting mechanism offers both opportunities and challenges for the development of selective protein degraders.
The signaling pathway involving RNF4 in the context of DNA double-strand breaks (DSBs) illustrates its mechanism. Upon DNA damage, proteins such as MDC1 and RPA are SUMOylated, creating a recognition signal for RNF4. RNF4 then ubiquitinates these SUMOylated proteins, marking them for proteasomal degradation and facilitating the progression of DNA repair.[1][2]
Assessing the Selectivity of RNF4-Targeting Degraders: Key Methodologies
Ensuring that a degrader selectively eliminates the intended target protein while minimizing off-target effects is paramount for its therapeutic potential. Several key experimental approaches are employed to rigorously assess the selectivity of RNF4-targeting degraders.
Global Proteomics for Unbiased Selectivity Profiling
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the selectivity of protein degraders. This technique allows for the unbiased and global analysis of protein abundance changes across the entire proteome upon treatment with a degrader.
Tandem Mass Tag (TMT) Labeling: A widely used method, TMT labeling enables the simultaneous quantification of proteins from multiple samples. In a typical experiment, cells are treated with the RNF4-targeting degrader, a negative control (e.g., a molecule that binds the target but doesn't recruit RNF4), and a vehicle control. After cell lysis and protein digestion, the resulting peptides from each condition are labeled with unique isobaric TMT tags. These tags have the same mass, but upon fragmentation in the mass spectrometer, they generate reporter ions of different masses, allowing for the relative quantification of each peptide across all conditions.
Target Engagement Assays
Confirming that the degrader physically interacts with its intended target within the complex cellular environment is a crucial step in validating its mechanism of action and selectivity.
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand (in this case, the degrader) can stabilize a target protein against thermal denaturation. Cells are treated with the degrader and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the degrader indicates direct engagement.
Experimental Protocols
Detailed Protocol for TMT-Based Quantitative Proteomic Analysis of Degrader Selectivity
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the RNF4-targeting degrader, a negative control, and a vehicle (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., using a BCA assay). Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
TMT Labeling: Label the resulting peptide mixtures with the appropriate TMT reagents according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and perform high-pH reversed-phase chromatography to fractionate the complex peptide mixture.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined from the intensities of the TMT reporter ions. A volcano plot is typically generated to visualize proteins that are significantly downregulated by the degrader.
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the RNF4-targeting degrader or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
Performance Comparison: RNF4 vs. Other E3 Ligase Degraders
The selectivity of a PROTAC is not solely determined by the warhead that binds the protein of interest but is also significantly influenced by the recruited E3 ligase. While direct head-to-head comparisons of RNF4, VHL, and CRBN-based degraders targeting the same protein in the same experimental setup are still emerging in the literature, existing data and the inherent biology of these ligases allow for a comparative assessment.
| E3 Ligase | Recruiting Ligand Type | Known Selectivity Profile | Advantages | Disadvantages |
| RNF4 | Typically covalent ligands targeting cysteines | Can be highly selective, but the covalent nature of some ligands raises concerns about off-target reactivity. | Unique SUMO-dependent targeting mechanism; may access different substrate scopes. | Fewer developed recruiters; potential for off-target effects with reactive covalent ligands. |
| VHL | Small molecules mimicking the HIF-1α recognition motif | Generally considered to have a favorable selectivity profile. | Well-established and widely used; often results in highly selective degraders. | Can have a more restricted substrate scope compared to CRBN. |
| CRBN | Thalidomide and its analogs (IMiDs) | Can exhibit broader degradation profiles, sometimes leading to off-target degradation of neosubstrates. | Broadly applicable to a wide range of targets; extensive clinical experience with IMiDs. | Potential for off-target effects and degradation of endogenous CRBN substrates. |
Case Study: The RNF4-Targeting Degrader CCW28-3
The first reported RNF4-targeting PROTAC, CCW28-3, was developed by linking the RNF4-binding ligand CCW16 to the BET bromodomain inhibitor JQ1, thereby targeting BRD4 for degradation.[3] Initial studies demonstrated that CCW28-3 could induce the degradation of BRD4 in an RNF4-dependent manner.
However, subsequent and more detailed investigations have raised important questions about the selectivity of the parent RNF4 ligand, CCW16. Studies have shown that CCW16, which contains a reactive chloroacetamide warhead, can covalently bind to a large number of proteins in the cell, not just RNF4.[4] This lack of specificity for the E3 ligase can lead to RNF4-independent effects. In fact, it has been reported that CCW16 and PROTACs derived from it can induce ferroptotic cell death through a mechanism that is independent of RNF4.[4] This underscores the critical importance of thoroughly characterizing the selectivity of not just the final degrader, but also the E3 ligase-recruiting moiety itself.
Experimental Workflow for Assessing Degrader Selectivity
The following workflow outlines a logical sequence of experiments to comprehensively assess the selectivity of a novel RNF4-targeting degrader.
Conclusion
RNF4 presents a compelling alternative to more established E3 ligases for targeted protein degradation, offering a distinct, SUMO-dependent targeting mechanism. However, the development of RNF4-targeting degraders is still in its early stages, and as the case of CCW16 and its derivatives illustrates, ensuring selectivity is a paramount challenge. Rigorous and unbiased assessment of on- and off-target effects using techniques like global proteomics is essential. Furthermore, careful characterization of the E3 ligase-recruiting ligand itself is critical to avoid confounding, ligase-independent activities. As our understanding of RNF4 biology deepens and more refined RNF4-recruiting ligands are developed, this E3 ligase holds the potential to significantly expand the scope and selectivity of targeted protein degradation therapies.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Antibody RING-Mediated Destruction of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the development of novel therapeutics. Among the critical components of a PROTAC, the linker connecting the target protein ligand and the E3 ligase recruiter plays a pivotal role in determining the efficacy of the final molecule. This guide provides an objective comparison of PROTACs with varying linker lengths, supported by experimental data, to aid in the optimization of these powerful molecules.
The linker is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2] Its length, composition, and attachment points are critical determinants of a PROTAC's ability to induce efficient and selective protein degradation.[3][4] An optimal linker facilitates the formation of a stable and productive ternary complex, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[5][6] A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may result in reduced efficacy due to increased flexibility and the formation of non-productive ternary complexes.[1][3][5]
Quantitative Comparison of PROTAC Performance with Varying Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, showcasing the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | [3][5][7] |
| 12 - 29 | Submicromolar | - | [3][7] | |||
| 21 | 3 | 96 | [3][5][7] | |||
| 29 | 292 | 76 | [3][5][7] | |||
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective | - | [8] |
| 16 | More Potent | - | [5][8][9] | |||
| p38α | CRBN | PEG-based | <15 or >17 | >100 | <50 | [3] |
| 15-17 | 10-30 | >90 | [3] | |||
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | [5] |
Note: The data presented is compiled from multiple sources, and direct comparison should be made with caution due to variations in experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process of PROTAC-mediated protein degradation and the methods used to evaluate it, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Efficacy Evaluation.
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[3]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can be used to determine the association and dissociation rates of binary and ternary complex formation.[2][11] One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the PROTAC, alone or in combination with the target protein, is flowed over the surface.[2]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding and can be used to determine the thermodynamic parameters of binary and ternary complex formation.
-
Fluorescence-based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) can be adapted to monitor the formation of the ternary complex in a solution-based format.
Conclusion
The length of the linker is a critical parameter in PROTAC design that must be empirically optimized for each specific target protein and E3 ligase pair.[1][3] The data clearly demonstrates that there is no universal optimal linker length; instead, a systematic evaluation of a series of PROTACs with varying linker lengths is necessary to identify the most potent degrader.[3] By employing the robust experimental protocols outlined in this guide, researchers can effectively characterize the efficacy of their PROTACs and make data-driven decisions to advance their drug discovery programs. The interplay between linker length, flexibility, and chemical composition ultimately dictates the efficiency of ternary complex formation, which is the cornerstone of successful PROTAC-mediated protein degradation.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of PROTAC Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein, offering a powerful and often more durable therapeutic effect.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo activity of PROTACs, offering insights into the critical challenge of translating preclinical findings into clinical success. We will delve into the experimental data, detailed protocols, and the key factors that govern the in vitro-in vivo correlation (IVIVC) of these innovative molecules.
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[1][2] Because they act catalytically, a single PROTAC molecule can induce the degradation of multiple target proteins.[2][4]
Mechanism of Action of PROTACs
The activity of a PROTAC is a multi-step process that begins with its entry into the cell and culminates in the degradation of the target protein. This intricate pathway is the basis for the various in vitro and in vivo assays used to evaluate PROTAC efficacy.
In Vitro vs. In Vivo Data Correlation: A Comparative Analysis
A key challenge in PROTAC development is ensuring that potent in vitro activity translates to efficacy in vivo.[5] The following tables summarize comparative data for representative PROTACs, highlighting the parameters assessed in both settings.
Table 1: In Vitro Activity of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | 1 | >95 | [6] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | <5 | >90 | [6] |
| MZ1 | BRD4 | VHL | HeLa | 26 | ~90 | [7] |
| dBET1 | BRD4 | CRBN | 22Rv1 | 4 | >98 | [8] |
| LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 50 | ~90 | [3] |
| PROTAC-3 | FAK | VHL | MDA-MB-231 | 30 | >90 | [3] |
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achieved.
Table 2: In Vivo Activity of Representative PROTACs
| PROTAC | Animal Model | Dosing | Target Degradation in Tissue (%) | Tumor Growth Inhibition (TGI) (%) | Reference |
| ARV-110 | mCRPC Xenograft (Mouse) | 10 mg/kg, oral, QD | >90 | 50-70 | [6] |
| ARV-471 | ER+ Breast Cancer Xenograft (Mouse) | 30 mg/kg, oral, QD | >90 | >100 (regression) | [9] |
| RIPK2 PROTAC | Rat | 0.5 mg/kg, SC | 78 | N/A (Inflammation model) | [10] |
| ARV-771 | CRPC Xenograft (Mouse) | 50 mg/kg, IP, QD | >95 | >100 (regression) | [11] |
| DP1 | Lymphoma Xenograft (Mouse) | 25 mg/kg, IP, Q3D | Significant | Significant | [12] |
Key Observation: While there is often a positive trend, a direct and predictable correlation between in vitro potency (DC50) and in vivo efficacy (TGI) is not always straightforward. Factors such as pharmacokinetics (PK) and pharmacodynamics (PD) play a crucial role in bridging this gap.[5][13]
Factors Influencing In Vitro-In Vivo Correlation (IVIVC)
The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can impact PROTAC performance. Understanding these factors is critical for the rational design and optimization of PROTACs with clinical potential.
Key IVIVC Influencers:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC determine its concentration and persistence at the site of action.[5] Poor oral bioavailability, rapid clearance, or limited tissue distribution can undermine the efficacy of a potent degrader.[5]
-
Pharmacodynamics (PD): The relationship between drug concentration and the pharmacological effect is critical. For PROTACs, this includes the rate of target protein synthesis, which can influence the duration of the degradation effect.[13]
-
Physicochemical Properties: PROTACs are often large molecules with high molecular weight, which can lead to poor solubility and permeability, posing challenges for oral administration.[14]
-
Biological Factors: The expression levels of the target E3 ligase in different tissues can affect PROTAC activity.[2] Additionally, off-target degradation can lead to toxicity.[2]
-
Ternary Complex Formation: The stability and cooperativity of the ternary complex are crucial for efficient ubiquitination and subsequent degradation.[15]
Experimental Protocols
Accurate and reproducible assays are the foundation of successful PROTAC development. Below are detailed protocols for key in vitro and in vivo experiments.
Experimental Workflow for PROTAC Evaluation
The development of a PROTAC typically follows a structured workflow, starting with in vitro characterization and progressing to in vivo validation.
Protocol 1: In Vitro Protein Degradation Assay (Western Blot)
This assay is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 18-24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
Sample Preparation: Normalize the protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[1]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Also, probe for a loading control.[1]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of a PROTAC in an animal model.[]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
PROTAC formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the PROTAC or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. At the end of the study, tumors can be excised and weighed, and tissue samples can be collected for pharmacodynamic analysis (e.g., measuring target protein degradation).[]
Conclusion
The successful development of PROTACs hinges on a thorough understanding of the correlation between their in vitro and in vivo activities. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are indispensable for evaluating the complex interplay of pharmacokinetics, pharmacodynamics, and efficacy in a physiological setting.[] A robust IVIVC is not always guaranteed, and a multi-parametric approach that considers physicochemical properties, ADME profiles, and target biology is crucial for optimizing PROTACs for clinical success. The protocols and comparative data presented in this guide offer a framework for researchers to navigate the challenges and unlock the full therapeutic potential of this promising new class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 4. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Ternary Complex Formation [france.promega.com]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. benchchem.com [benchchem.com]
Benchmarking New PROTACs: A Comparative Guide Against the Known BRD4 Degrader CCW 28-3
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the development of novel Proteolysis Targeting Chimeras (PROTACs) requires rigorous evaluation against established degraders. This guide provides a comprehensive framework for benchmarking new PROTACs against the known BRD4 degrader, CCW 28-3, and other well-characterized BRD4 degraders such as MZ1 and dBET1. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this guide aims to equip researchers with the necessary tools to assess the efficacy and mechanism of action of their novel compounds.
Comparative Performance of BRD4 Degraders
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. Key parameters for comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of CCW 28-3 and other notable BRD4 degraders.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| CCW 28-3 | BRD4 | RNF4 | 231MFP | Time- and dose-dependent degradation observed | Not specified | [1] |
| MZ1 | BRD4, BRD2, BRD3 | VHL | HeLa, AML cell lines | 2-23 nM (BRD4) | >90% | [2][3] |
| dBET1 | BRD4 | CRBN | Burkitt's lymphoma cells | <1 nM | >90% | [4] |
| PROTAC 8 | BRD4 | Not specified | AR-positive prostate cancer cell lines | Sub-nanomolar | >99% | [4] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and experimental conditions.
Experimental Protocols for PROTAC Benchmarking
Objective comparison of PROTAC performance relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used in the characterization of protein degraders.
Western Blotting for Protein Degradation Analysis
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and denature the proteins by boiling.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[5][6]
-
In-Cell Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blotting using an antibody that recognizes ubiquitin.
-
An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.[7]
-
Ternary Complex Formation Assays
Objective: To characterize the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a critical step for protein degradation.
Methodology (NanoBRET™ Assay):
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
Cell Plating and Labeling: Plate the cells in a white, opaque microplate and add the HaloTag® ligand to label the E3 ligase fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.[8][9]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Caption: General mechanism of action for a PROTAC degrader.
Caption: A typical experimental workflow for benchmarking new PROTACs.
Caption: BRD4 signaling and its disruption by a PROTAC degrader.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [worldwide.promega.com]
A Researcher's Guide to Quantitative Proteomics for PROTAC Selectivity Profiling
For researchers, scientists, and drug development professionals, ensuring the selective degradation of a target protein is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Off-target effects can lead to unforeseen toxicity and reduced efficacy.[1][2] Mass spectrometry (MS)-based proteomics has emerged as an indispensable tool for comprehensively assessing the selectivity of PROTACs by quantifying changes across the entire proteome.[1] This guide provides an objective comparison of the leading MS-based quantitative proteomics techniques for PROTAC selectivity profiling, supported by experimental data and detailed methodologies.
The primary goal in a PROTAC selectivity experiment is to comprehensively quantify changes in protein abundance following treatment with the degrader molecule. An ideal PROTAC will show a significant decrease in the level of the intended target protein while causing minimal changes to the abundance of other proteins. The choice of proteomics method is critical and depends on the specific research question, available instrumentation, and the desired depth of analysis.[1] This guide will focus on three prominent quantitative strategies: Isobaric Labeling (e.g., Tandem Mass Tag - TMT), Metabolic Labeling (e.g., Stable Isotope Labeling by Amino acids in Cell culture - SILAC), and Label-Free Quantification (LFQ).
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules with two key ligands connected by a linker.[3][4] One ligand binds to the Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The polyubiquitinated protein is then recognized and degraded by the cell's proteasome, while the PROTAC can act catalytically to degrade further target proteins.[3]
Comparison of Quantitative Proteomics Techniques
The selection of a quantification strategy is a critical decision in designing a PROTAC selectivity profile. Each method presents a unique set of advantages and limitations in terms of accuracy, precision, proteome coverage, and throughput.
| Feature | Isobaric Labeling (TMT) | Metabolic Labeling (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Peptides from different samples are chemically labeled with isobaric tags, which are indistinguishable in MS1 but yield reporter ions of different masses in MS2 for quantification.[1][5] | Cells are cultured in media with "heavy" or "light" amino acids. Proteins incorporate these labels metabolically. Samples are mixed early, and quantification is based on MS1 peak intensity ratios.[5][6][7] | Compares the signal intensity of corresponding peptides across different LC-MS/MS runs. Quantification can be based on MS1 peak intensity or spectral counting.[1][8][9] |
| Proteome Coverage | Moderate to high. Can be limited by the need for fragmentation of every peptide for quantification.[6] | High. Excellent for in-depth analysis of cell culture models.[6] | Highest. Does not require specific labeling, maximizing the number of identifiable proteins.[6] |
| Precision/Accuracy | Good, but can suffer from ratio compression due to co-isolation and co-fragmentation of peptides, potentially underestimating true changes.[5] | Highest precision and accuracy. As samples are mixed early, it minimizes experimental variability. Considered a gold standard for quantitative accuracy.[6][10] | Lower precision. Susceptible to run-to-run variation in LC-MS performance. Requires robust computational alignment and normalization.[6] |
| Throughput | High. Allows multiplexing of many samples (up to 16) in a single MS run, reducing instrument time and inter-run variability.[5][10] | Low. Typically limited to 2 or 3 conditions per experiment. Not easily scalable for many samples.[7] | Moderate to High. Sample preparation is simpler, but each sample requires a separate MS run, increasing instrument time for large cohorts. |
| Applicability | Highly versatile; can be used for virtually any sample type, including cells, tissues, and fluids.[5] | Primarily limited to in-vitro cell culture models that can be metabolically labeled. Not suitable for tissue or clinical samples.[10] | Highly versatile; applicable to any sample type. |
| Cost | Reagents can be expensive, especially for high-plex experiments.[5] | Labeled amino acids and media are costly, particularly for large-scale experiments.[10] | No labeling reagent cost, making it the most cost-effective option per sample. However, requires more instrument time which can be a cost factor. |
Experimental Workflows and Protocols
A generalized workflow for quantitative proteomics involves several key stages, from sample preparation to data analysis. While specific steps vary by technique, the overall process is similar.
Tandem Mass Tag (TMT) Labeling Protocol
This protocol outlines a typical TMT-based experiment for PROTAC selectivity profiling.[1]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control, such as an inactive epimer of the PROTAC.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification and Digestion: Quantify protein concentration using a BCA assay. Take an equal amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
TMT Labeling: Label the resulting peptide mixtures from each condition with a specific isobaric TMT tag according to the manufacturer's protocol.[2]
-
Sample Combination and Fractionation: Combine all labeled samples into a single tube. For deep proteome coverage, peptides are often fractionated using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity of the TMT reporter ions. Perform statistical analysis to identify proteins with significant abundance changes.[1][2]
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Protocol
SILAC is well-suited for high-accuracy quantification in cell culture models.[5]
-
Cell Culture and Labeling: Culture cells for at least five passages in specialized SILAC media. One population is grown in "light" medium (containing normal arginine and lysine), while the other is grown in "heavy" medium (containing stable isotope-labeled arginine and lysine, e.g., ¹³C₆¹⁵N₄-Arg and ¹³C₆¹⁵N₂-Lys).
-
PROTAC Treatment: Once full incorporation of the heavy amino acids is confirmed, treat the "heavy" cell population with the PROTAC and the "light" population with a vehicle control.
-
Cell Lysis and Sample Combination: Harvest and lyse both cell populations separately. Quantify protein concentration and mix equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: The combined protein mixture is then subjected to reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the relative abundance of proteins by comparing the MS1 signal intensities of the "heavy" and "light" peptide pairs. A ratio significantly different from 1:1 indicates a change in protein abundance due to the PROTAC treatment.
Label-Free Quantification (LFQ) Protocol
LFQ offers a straightforward approach applicable to any sample type.[1]
-
Cell Culture and Treatment: Treat cell cultures with the PROTAC or vehicle control, ensuring a sufficient number of biological replicates for statistical power.
-
Protein Extraction and Digestion: Harvest, lyse, and extract proteins for each sample individually. Quantify and digest equal amounts of protein from each sample using trypsin.
-
LC-MS/MS Analysis: Analyze each sample in a separate LC-MS/MS run. It is crucial to maintain consistent chromatography performance across all runs. A reference sample can be run periodically to monitor system stability.
-
Data Analysis: Use software like MaxQuant or Spectronaut to process the data. The software performs chromatographic alignment across the different runs and compares the peak intensities or spectral counts of the same peptides across samples.[1] Perform statistical analysis to identify proteins with significant abundance changes.[1]
Logical Comparison of Quantification Strategies
The fundamental difference between the three main quantitative proteomics strategies lies in when and how the samples are differentially marked and combined for comparative analysis.
Conclusion
Quantitative mass spectrometry is a powerful technology for the unbiased, proteome-wide assessment of PROTAC selectivity.[1] There is no single "best" method; the choice depends on the specific experimental goals and available resources.
-
SILAC offers the highest quantitative accuracy and is the method of choice for detailed mechanistic studies in cell culture models where precision is paramount.[5][6]
-
TMT provides high throughput by multiplexing many samples, making it ideal for dose-response studies or comparing multiple PROTAC candidates, although researchers should be aware of potential ratio compression.[5]
-
LFQ is a cost-effective and versatile method with the highest proteome coverage, suitable for initial screening and experiments involving tissues or other samples that cannot be metabolically labeled.[6]
Ultimately, a multi-pronged approach, potentially using orthogonal methods to validate key findings, provides the highest degree of confidence in the efficacy and selectivity of a PROTAC, accelerating its path toward clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 9. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 10. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Navigating the Safe Disposal of CCW16-C4-NHBoc: A Procedural Guide
For researchers and scientists in the fast-paced field of drug development, the proper handling and disposal of novel chemical compounds like CCW16-C4-NHBoc are paramount for ensuring both laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including a step-by-step disposal plan for this compound, a PROTAC (Proteolysis Targeting Chimera) linker molecule. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
This compound is a research chemical that should be handled by trained personnel in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, based on information for similar compounds and general laboratory safety best practices, the following precautions are essential.
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is crucial when handling this compound.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is highly recommended for handling the solid compound and preparing solutions. |
Hazard Identification and First Aid:
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center. |
Proper Disposal Procedures for this compound
The disposal of this compound must be handled with care, treating it as hazardous waste. The following step-by-step process outlines the recommended procedure for its disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).
-
Label the container as "Hazardous Waste: this compound" and include the date.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Label the container with "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.
-
Step 2: Storage of Hazardous Waste
-
Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Given that the related compound CCW16-C4-BocNH is classified as a combustible solid, the storage area should be away from sources of ignition.[1][2]
-
The high Water Hazard Class (WGK 3) rating indicates that it is highly hazardous to water, so ensure storage containers are leak-proof and stored in secondary containment to prevent environmental release.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a detailed inventory of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not available, the procedures outlined above are based on established best practices for the disposal of combustible solids and chemicals with a high water hazard classification. These general protocols are widely adopted in research laboratories to ensure safety and regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical flow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a secure and sustainable laboratory environment.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
